2-Bromo-n-(4-sulfamoylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKNTMOKKSWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277044 | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-70-7 | |
| Record name | NSC549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromoacetamide group attached to a sulfonamide-bearing phenyl ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, potential biological activities, and relevant signaling pathways associated with this compound and its close analogs.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers and some reported or calculated physical properties. Data for structurally similar compounds are also provided for comparative purposes.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 5332-70-7 | N/A |
| Molecular Formula | C₈H₉BrN₂O₃S | N/A |
| Molecular Weight | 293.14 g/mol | N/A |
| Melting Point | 154.1 °C | N/A |
| Boiling Point | Data not available | N/A |
| Density | 1.78 g/cm³ (calculated) | N/A |
| Solubility | Data not available | N/A |
Spectral Data
-
¹H NMR: Protons on the phenyl ring would likely appear in the aromatic region (δ 7-8 ppm). The methylene protons of the bromoacetyl group would be expected to show a singlet at approximately δ 4.0 ppm. The amide and sulfonamide protons would exhibit broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the acetamide group would be expected around 165-170 ppm. Aromatic carbons would resonate in the δ 120-150 ppm region. The methylene carbon attached to the bromine would appear further downfield, likely in the δ 30-40 ppm range.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amide and sulfonamide groups (around 3300-3100 cm⁻¹), a C=O stretching vibration for the amide (around 1670 cm⁻¹), and S=O stretching vibrations for the sulfonamide group (around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the bromoacetyl group and other characteristic fragments of the sulfamoylphenyl moiety.
Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not available. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.
General Synthesis:
The synthesis would likely involve the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.
-
Reactants: 4-aminobenzenesulfonamide, bromoacetyl bromide (or chloride), and a non-nucleophilic base (e.g., pyridine, triethylamine, or an inorganic base like sodium bicarbonate).
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Procedure: 4-aminobenzenesulfonamide would be dissolved or suspended in the chosen solvent, and the base would be added. The bromoacetyl halide, dissolved in the same solvent, would then be added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would then be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture would be washed with water and brine to remove the base and any water-soluble byproducts. The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Biological Activity and Signaling Pathways
This compound and structurally related sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in pH regulation and various physiological processes.[1] Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII, which are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2]
HIF-1α Signaling Pathway and CAIX Expression
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. It then translocates to the nucleus, heterodimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding Carbonic Anhydrase IX.[2][3][4] This leads to the upregulation of CAIX expression on the surface of tumor cells.
Protein Kinase C (PKC) Signaling and CAXII Regulation
The expression of Carbonic Anhydrase XII has been shown to be modulated by Protein Kinase C (PKC) signaling.[5] PKC is a family of serine/threonine kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. Activation of certain PKC isoforms can lead to downstream effects on gene expression, including the regulation of CA12, the gene encoding CAXII.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly those targeting carbonic anhydrases. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a foundational understanding of its chemical nature, likely properties, and the biological pathways in which it may act. Further research is warranted to fully elucidate its chemical and pharmacological profile.
References
- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a bromoacetamide derivative with significant potential in medicinal chemistry. This document details the molecular structure, physicochemical properties, and known biological activities of the compound, with a particular focus on its role as a carbonic anhydrase inhibitor. This guide also outlines a representative synthesis protocol and discusses the relevant signaling pathways associated with its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is an organic compound characterized by a central phenyl ring substituted with a sulfonamide group and an N-linked 2-bromoacetamide moiety. The presence of the bromine atom and the sulfonamide group are key to its chemical reactivity and biological activity.
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H9BrN2O3S |
| Molecular Weight | 293.14 g/mol |
| CAS Number | 5332-70-7 |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N |
| InChI Key | JZNKNTMOKKSWRT-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
The primary biological activity of this compound lies in its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy. By inhibiting these enzymes, this compound can disrupt pH regulation in the tumor microenvironment, leading to cancer cell death.
The sulfonamide group of the molecule is crucial for its inhibitory activity, as it coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against key carbonic anhydrase isoforms has been evaluated and is presented below.
| Enzyme Target | IC50 (nM) |
| Carbonic Anhydrase IX (CA IX) | 10.93 |
| Carbonic Anhydrase II (CA II) | 1.55 |
Note: A lower IC50 value indicates a higher inhibitory potency.
Signaling Pathway in Hypoxic Cancer Cells
Under hypoxic (low oxygen) conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then promotes the transcription of various genes that help cancer cells adapt to the stressful environment, including carbonic anhydrase IX (CA IX) and XII (CA XII). These enzymes, located on the cancer cell surface, help maintain a neutral intracellular pH by converting CO2 to bicarbonate, which can be transported into the cell, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis. This compound inhibits the activity of these carbonic anhydrases, thereby disrupting this critical pH-regulating mechanism.
Caption: Hypoxia-induced signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are representative methods based on the synthesis and characterization of structurally similar compounds.
Representative Synthesis Protocol
The synthesis of this compound can be achieved via the acylation of sulfanilamide with bromoacetyl bromide.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine (or another suitable base)
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sulfanilamide in anhydrous DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add pyridine to the cooled solution.
-
To this mixture, add bromoacetyl bromide dropwise while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Proposed Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the chemical environment of the protons in the molecule. Expected signals would include aromatic protons, the amine proton of the sulfonamide, the amide proton, and the methylene protons of the bromoacetyl group.
-
¹³C NMR: To identify the carbon skeleton of the molecule. Expected signals would include aromatic carbons, the carbonyl carbon, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Characteristic peaks would be expected for the N-H stretches of the sulfonamide and amide, the S=O stretches of the sulfonamide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Melting Point Analysis: To determine the melting point of the synthesized compound, which is an indicator of its purity.
Conclusion
This compound is a promising molecule for further investigation in the field of drug discovery, particularly for the development of novel anticancer agents. Its potent and selective inhibition of tumor-associated carbonic anhydrase isoforms makes it a valuable lead compound. This technical guide provides a foundational understanding of its molecular structure, properties, and biological activity. Further research is warranted to fully elucidate its therapeutic potential, including detailed in vitro and in vivo studies, as well as the acquisition of comprehensive experimental data to support its continued development.
An In-depth Technical Guide on 2-Bromo-n-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a consolidation of information, including generalized protocols and data from closely related analogs to provide a valuable resource for researchers.
Chemical and Physical Properties
This compound is a sulfonamide derivative that possesses a reactive bromoacetamide functional group. This combination of a sulfonamide, known for its ability to target specific enzymes, and an electrophilic bromoacetamide moiety makes it a versatile scaffold for the design of targeted covalent inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5332-70-7 |
| Molecular Formula | C₈H₉BrN₂O₃S |
| Molecular Weight | 293.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Synthesis and Characterization
Experimental Protocol: General Synthesis
A representative synthesis would involve the reaction of sulfanilamide with bromoacetyl bromide or bromoacetyl chloride in an appropriate solvent and in the presence of a base to neutralize the hydrogen halide byproduct.
Materials:
-
Sulfanilamide
-
Bromoacetyl bromide or Bromoacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve sulfanilamide in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to proceed at a low temperature for a specified time, followed by warming to room temperature and stirring until completion (monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as N-H, C=O, and SO₂ stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the compound.
Table 2: Representative Data for Structurally Similar Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Findings |
| 2-Bromo-N-(4-bromophenyl)acetamide | 91 | 148–150 | Intermediate for anti-Trypanosoma agents |
| 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide[1] | 59 | 144.2 | Anticancer activity[1] |
| 2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide[1] | 59 | 144.1 | Anticancer activity[1] |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide[1] | - | - | Selective hCA VII inhibitor (KI = 8.9 nM)[1] |
Note: The data in this table is for structurally related compounds and should be used as a reference.
Biological Activity and Mechanism of Action
The primary biological target for sulfonamide-containing compounds is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The bromoacetamide moiety can act as an electrophile, enabling covalent modification of nucleophilic residues in or near the active site of target proteins.
Carbonic Anhydrase Inhibition
The sulfonamide group of this compound is expected to bind to the zinc ion in the active site of carbonic anhydrases. Different isoforms of carbonic anhydrase (e.g., CA I, II, IX, XII) are expressed in various tissues and are associated with different diseases. The selectivity of inhibition is a key factor in drug design.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of a compound against carbonic anhydrase is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
The test compound (this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the carbonic anhydrase isoform in the buffer.
-
Prepare various concentrations of the test inhibitor.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Calculate the initial rates of the reaction at different inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the reaction rates against the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
Table 3: Carbonic Anhydrase Inhibition Data for Related Sulfonamide Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12.5 | 2.5 | 25.8 | 5.7 |
| N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives | 13.3 - 87.6[2] | 5.3 - 384.3[2] | 1.1 - 13.5[2] | - | - |
| Triazolopyrimidine sulfonamides | - | - | - | 5 - 96 | 4 - 72 |
Note: This table presents data for classes of related sulfonamide inhibitors to provide context for the expected activity of this compound.
Visualizations
Synthesis Workflow
Caption: Generalized synthetic workflow for this compound.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Applications in Drug Development
This compound serves as a valuable scaffold for the development of novel therapeutics. Its derivatives have been explored for various applications:
-
Anticancer Agents: By targeting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII, which are involved in pH regulation and tumor progression, derivatives of this compound could be developed as anticancer drugs.
-
Antimicrobial Agents: The core structure can be modified to develop compounds with antibacterial or antifungal properties.
-
Neurological Disorders: Inhibition of certain brain-expressed carbonic anhydrase isoforms is a strategy for the treatment of epilepsy and other neurological conditions.
-
Glaucoma Treatment: By inhibiting carbonic anhydrases in the eye, it is possible to reduce intraocular pressure.
Conclusion
This compound is a promising chemical entity with a versatile structure that lends itself to the development of targeted therapies. While specific experimental data for this compound is sparse, the information available for related analogs provides a strong foundation for further research. This technical guide serves as a resource for scientists and researchers to understand the synthesis, potential biological activity, and applications of this compound, thereby facilitating future investigations in drug discovery and development.
References
An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N-(4-sulfamoylphenyl)acetamide is a bifunctional small molecule of significant interest in medicinal chemistry and drug development. Its unique structure, combining a sulfonamide group with a reactive bromoacetamide moiety, confers a dual mechanism of action: competitive inhibition of carbonic anhydrases and covalent modification of proteins. This technical guide provides a comprehensive overview of its core mechanisms, supported by experimental protocols and data presentation. While specific quantitative data for the parent compound is limited in publicly available literature, this guide leverages data from closely related analogues to illustrate its potential therapeutic applications, particularly in oncology.
Core Mechanism of Action: A Dual Approach
The therapeutic potential of this compound stems from its two key functional groups, which allow it to interact with biological systems in two distinct yet potentially synergistic ways.
Carbonic Anhydrase Inhibition
The N-(4-sulfamoylphenyl) portion of the molecule is a classic zinc-binding group characteristic of sulfonamide-based carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][3][4]
The sulfonamide group (-SO2NH2) coordinates to the Zn(II) ion in the active site of carbonic anhydrases, mimicking the transition state of the CO2 hydration reaction and effectively blocking the enzyme's catalytic activity.[5] Several isoforms of carbonic anhydrase are expressed in humans, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[3][6]
Notably, the tumor-associated isoforms, Carbonic Anhydrase IX (CA IX) and XII (CA XII), are highly expressed in many cancers and play a crucial role in regulating the tumor microenvironment's pH.[2][7] By maintaining a neutral intracellular pH and promoting an acidic extracellular environment, these enzymes contribute to tumor growth, proliferation, and metastasis.[6][7] Therefore, inhibitors of CA IX and XII are actively being investigated as anticancer agents.
Covalent Protein Modification
The 2-bromoacetamide moiety acts as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues on proteins.[8] The primary targets for this alkylation are the sulfhydryl groups of cysteine residues, although other nucleophilic amino acids can also be modified.[8][9] This irreversible or slowly reversible binding can lead to the permanent inactivation of target proteins, offering a prolonged pharmacodynamic effect compared to non-covalent inhibitors.[10]
The specificity of this covalent modification is determined by the overall structure of the molecule, which directs the bromoacetamide group to the vicinity of reactive nucleophiles on specific proteins. This targeted covalent inhibition is a powerful strategy in drug discovery, particularly for developing potent and selective enzyme inhibitors.
Signaling Pathways and Cellular Effects
The dual mechanism of action of this compound suggests a complex interplay of cellular effects, primarily driven by the inhibition of carbonic anhydrases.
Disruption of Cancer Cell pH Regulation
In the context of cancer, the inhibition of CA IX and XII by the sulfonamide moiety is expected to disrupt the pH balance that is critical for tumor cell survival and proliferation.[1][11] By inhibiting the extracellular CAs, the compound would reduce the acidification of the tumor microenvironment and increase the intracellular pH. This can lead to a variety of downstream effects, including:
-
Induction of Apoptosis: Alterations in pH homeostasis can trigger programmed cell death.
-
Inhibition of Metastasis: The acidic extracellular environment promotes the activity of proteases involved in tissue remodeling and invasion. Normalizing the pH can therefore inhibit metastatic processes.
-
Sensitization to Chemotherapy: Some chemotherapeutic agents are more effective in a less acidic environment.
Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of CA IX and XII in cancer cells.
Caption: Inhibition of CA IX/XII disrupts pH homeostasis in cancer cells.
Quantitative Data
| Compound | Target Isoform | Ki (nM) | Reference |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | 8.9 | [12] |
This data is for a derivative and is presented to illustrate the potential activity of the N-(4-sulfamoylphenyl)acetamide scaffold as a carbonic anhydrase inhibitor.
Experimental Protocols
Synthesis of this compound
The synthesis of N-aryl-2-bromoacetamides can be achieved through the acylation of the corresponding aniline with bromoacetyl bromide. The following is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
Dissolve sulfanilamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base dropwise to the solution while stirring.
-
Slowly add bromoacetyl bromide dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
The inhibitory activity against carbonic anhydrase isoforms is typically determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.[7][13][14]
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.5)
-
pH indicator (e.g., Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the enzyme syringe of the stopped-flow apparatus, mix the CA enzyme solution with the inhibitor solution (or buffer for control) and incubate for a defined period to allow for enzyme-inhibitor binding.
-
In the substrate syringe, prepare a CO2-saturated solution in the assay buffer containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for CA inhibition assay using a stopped-flow instrument.
Identification of Covalent Protein Targets (Activity-Based Protein Profiling)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.[15][16][17] This workflow typically involves the use of a probe version of the inhibitor that contains a reporter tag for detection and enrichment.
Materials:
-
Alkyne- or biotin-tagged this compound probe
-
Cell lysate or intact cells
-
Click chemistry reagents (for alkyne probes)
-
Streptavidin beads (for biotin probes)
-
SDS-PAGE and in-gel fluorescence scanning or Western blotting
-
Mass spectrometer for protein identification
Procedure:
-
Probe Synthesis: Synthesize a derivative of this compound containing a bioorthogonal handle, such as an alkyne or biotin.
-
Proteome Labeling: Incubate the probe with a complex proteome (e.g., cell lysate or live cells). The bromoacetamide group will covalently label its protein targets.
-
Reporter Tag Conjugation (for alkyne probes): For alkyne-tagged probes, perform a click chemistry reaction to attach a reporter tag (e.g., a fluorophore or biotin).
-
Target Enrichment: For biotin-tagged probes, enrich the labeled proteins using streptavidin affinity chromatography.
-
Target Visualization and Identification:
-
Visualization: Separate the labeled proteins by SDS-PAGE and visualize them using in-gel fluorescence scanning (for fluorescently tagged probes) or Western blotting with streptavidin-HRP (for biotin-tagged probes).
-
Identification: Excise the labeled protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry.
-
Caption: Workflow for identifying covalent protein targets using ABPP.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics with a dual mechanism of action. Its ability to inhibit carbonic anhydrases, particularly the cancer-associated isoforms CA IX and XII, combined with its potential for covalent modification of key cellular proteins, offers a multifaceted approach to disease treatment.
Future research should focus on several key areas:
-
Quantitative Profiling: Determining the specific inhibition constants (Ki) of this compound against a panel of human carbonic anhydrase isoforms is crucial for understanding its selectivity and potential off-target effects.
-
Target Deconvolution: Utilizing activity-based protein profiling to identify the specific covalent binding partners of this compound will provide invaluable insights into its broader mechanism of action and may reveal novel therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in optimizing both the carbonic anhydrase inhibitory activity and the covalent targeting capabilities, potentially leading to the development of more potent and selective drug candidates.
This in-depth technical guide provides a framework for understanding and further investigating the complex mechanism of action of this compound, paving the way for its potential translation into clinical applications.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 2. Carbonic anhydrase function in relation to pH regulation [medizin.uni-muenster.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 5332-70-7 | Benchchem [benchchem.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 16. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a molecule of significant interest in medicinal chemistry. Rooted in the rich history of sulfonamide discovery, this compound merges the well-established enzyme-inhibiting properties of the sulfonamide moiety with the reactive potential of a bromoacetamide group. This document details its discovery, synthesis, and known biological activities, with a particular focus on its role as a potential carbonic anhydrase inhibitor and its implications in anticancer research. Detailed experimental protocols for its synthesis and for relevant biological assays are provided, alongside a summary of key quantitative data to facilitate further research and development.
Discovery and History
The development of this compound is intrinsically linked to the groundbreaking discovery of the antibacterial properties of Prontosil in 1935 by Gerhard Domagk, which ushered in the era of sulfonamide drugs. This early research paved the way for the synthesis of a vast array of sulfonamide derivatives. The strategic combination of a sulfonamide group, known for its ability to inhibit enzymes like carbonic anhydrases, with a reactive bromoacetamide functional group led to the creation of this compound.[1] This design was intended to create a molecule with the potential for both specific enzyme targeting and covalent modification of biological targets, a strategy often employed in the development of targeted therapies.
Physicochemical Properties
This compound is an organic compound characterized by the presence of a bromine atom, a sulfonamide group, and an acetamide linker. These functional groups contribute to its unique chemical reactivity and potential for biological activity.
| Property | Value |
| Molecular Formula | C₈H₉BrN₂O₃S |
| Molecular Weight | 293.14 g/mol |
| CAS Number | 5332-70-7 |
| Appearance | Likely a solid at room temperature |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from the synthesis of analogous bromoacetamides.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide
-
Pyridine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfanilamide (1 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for a similar sulfamoylphenyl derivative is 74%.[2]
Experimental Workflow for Synthesis:
Biological Activity and Therapeutic Potential
The biological activity of this compound is largely inferred from its structural components and the activities of closely related analogues. The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), while the bromoacetamide moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in biological targets.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various cancers and are involved in pH regulation, tumorigenesis, and metastasis. The sulfonamide group is a classic zinc-binding group found in many potent CA inhibitors.
While direct inhibitory data for this compound is not available in the reviewed literature, a closely related piperazine-substituted derivative has been shown to be a selective inhibitor of human carbonic anhydrase VII (hCA VII) with a Ki of 8.9 nM.[2] Furthermore, a study on "2-bromo-n-(4-sulfamoyl phenyl) propanamide" (MMH-1), a compound with high structural similarity, demonstrated anticancer activity linked to its carbonic anhydrase IX (CAIX) inhibitory properties.[3]
Anticancer Activity
The inhibition of tumor-associated carbonic anhydrases, particularly CAIX and CAXII, is a validated strategy in anticancer drug development. These enzymes are often upregulated in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.
A study on the closely related compound, 2-bromo-n-(4-sulfamoyl phenyl) propanamide (MMH-1), which is a known CAIX inhibitor, reported an IC50 value of 5.859 μM/mL against the 4T1 breast cancer cell line.[3] This provides a strong indication of the potential anticancer activity of this compound. Other studies on N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, further supporting the anticancer potential of this chemical scaffold.
Quantitative Data for Related Compounds:
| Compound | Target/Cell Line | Activity |
| 2-bromo-n-(4-sulfamoyl phenyl) propanamide (MMH-1) | 4T1 Breast Cancer Cells | IC50 = 5.859 μM/mL[3] |
| Piperazine-substituted acetamide derivative | hCA VII | Ki = 8.9 nM[2] |
Signaling Pathways
The primary signaling pathway implicated for the biological activity of this compound, based on its structural similarity to known carbonic anhydrase inhibitors, is the hypoxia-inducible factor-1α (HIF-1α) pathway, which is a critical regulator of cellular adaptation to low oxygen conditions, a hallmark of the tumor microenvironment.
Hypoxia and Carbonic Anhydrase IX (CAIX) Signaling:
References
- 1. Buy this compound | 5332-70-7 [smolecule.com]
- 2. This compound | 5332-70-7 | Benchchem [benchchem.com]
- 3. Harran University: IN-VITRO INVESTIGATION OF ANTICANCER ACTIVITY OF 2-BROMO N-(4-SULFAMOYL PHENYL) PROPANE AMIDE IN COMBINATION WITH DIFFERENT CHEMOTHERAPEUTIC DRUGS [acikerisim.harran.edu.tr:8080]
Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 2-bromo-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols and a summary of relevant data.
Core Synthesis Pathway
The primary route for the synthesis of this compound involves the N-acylation of sulfanilamide (4-aminobenzenesulfonamide) with bromoacetyl bromide. This electrophilic substitution reaction targets the amino group of sulfanilamide, leading to the formation of the corresponding acetamide derivative.
Caption: Synthesis pathway for this compound.
Experimental Protocols
The following section outlines a detailed experimental protocol for the synthesis of this compound, derived from analogous reactions reported in the literature.[1][2]
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sulfanilamide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the cooled solution of sulfanilamide over a period of 30 minutes. If desired, pyridine (1.2 equivalents) can be added to the sulfanilamide solution prior to the addition of bromoacetyl bromide to act as a hydrogen bromide scavenger.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes typical data points based on analogous syntheses of similar N-bromoacetylated aniline derivatives.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Starting Material | Sulfanilamide | General Knowledge |
| Acylating Agent | Bromoacetyl Bromide | [2] |
| Reaction Conditions | ||
| Solvent | Dichloromethane, THF | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 4 - 6 hours | Analogous Procedures |
| Product Characterization | ||
| Molecular Formula | C₈H₉BrN₂O₃S | Calculated |
| Molecular Weight | 293.14 g/mol | Calculated |
| Expected Yield | 70-90% | Based on analogous reactions |
| Appearance | Off-white to light yellow powder | [3] |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and analysis of this compound.
References
Spectroscopic Data for 2-Bromo-N-(4-sulfamoylphenyl)acetamide Unavailable in Publicly Accessible Databases
An extensive search for spectroscopic data (NMR, IR, MS) for the compound 2-Bromo-N-(4-sulfamoylphenyl)acetamide has yielded no direct experimental results within publicly accessible scientific databases and literature. While data for structurally related compounds are available, specific spectral information for the target molecule could not be located.
This technical guide will, therefore, outline the general methodologies for acquiring such data and provide a foundational understanding of the expected spectroscopic characteristics based on the molecule's structure. This information is intended to guide researchers in their own experimental work.
Experimental Protocols
The acquisition of spectroscopic data for a novel compound like this compound would typically follow these standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the sample's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling techniques are commonly employed to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the dry sample with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (e.g., N-H, C=O, S=O, C-Br).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization:
-
ESI: Dissolve the sample in a suitable solvent and infuse it into the ion source where a high voltage is applied, creating charged droplets that evaporate to produce molecular ions. This is a soft ionization technique that often leaves the molecular ion intact.
-
EI: Bombard the sample with a high-energy electron beam, causing ionization and extensive fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Predicted Spectroscopic Data
While experimental data is not available, the expected spectroscopic features can be predicted based on the chemical structure of this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -NH- (amide) |
| 7.8 - 8.0 | Multiplet | 4H | Aromatic protons on the sulfamoylphenyl ring |
| ~7.3 | Singlet | 2H | -SO₂NH₂ |
| ~4.1 | Singlet | 2H | -CH₂-Br |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| 140 - 145 | Aromatic C-S and C-N |
| 120 - 130 | Aromatic C-H |
| ~30 | -CH₂-Br |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch (amide and sulfonamide) |
| 1680 - 1650 | C=O stretch (amide) |
| 1350 - 1300 | S=O stretch (asymmetric) |
| 1160 - 1120 | S=O stretch (symmetric) |
| 850 - 800 | Aromatic C-H bend |
| 700 - 600 | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M]⁺, [M+2]⁺ | Molecular ion peak (presence of Bromine isotope pattern) |
| [M - Br]⁺ | Loss of Bromine |
| [M - CH₂Br]⁺ | Loss of bromoacetyl group |
| [SO₂NH₂]⁺ | Sulfamoyl fragment |
Visualizations
The logical workflow for spectroscopic analysis and the general structure of the target compound are depicted below.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Key structural moieties of this compound.
An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Bromo-n-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-n-(4-sulfamoylphenyl)acetamide, a halogenated acetamide derivative of the sulfonamide class, has emerged as a compound of significant interest in medicinal chemistry. This technical guide synthesizes the current understanding of its chemical properties, potential therapeutic applications, and underlying mechanisms of action. The primary focus of research on this molecule has been its potent inhibitory activity against carbonic anhydrases, particularly isoforms associated with cancer. While direct evidence for its anticancer and antimicrobial efficacy is still developing, the known biological activities of its structural analogs suggest promising avenues for future investigation. This document provides a comprehensive overview of the available data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development.
Chemical Properties and Synthesis
This compound is an organic compound with the molecular formula C₈H₉BrN₂O₃S.[1] It is characterized by a central phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) and an N-linked 2-bromoacetamide group (-NHC(O)CH₂Br).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrN₂O₃S | [1] |
| Molecular Weight | 293.14 g/mol | [1] |
| Melting Point | 154.1 °C | [2] |
| Yield | 74% | [2] |
Synthesis
Experimental Protocol: General Synthesis of N-Aryl-2-bromoacetamides
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A suitable base (e.g., Pyridine or Triethylamine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve sulfanilamide in the chosen anhydrous aprotic solvent.
-
Add the base to the reaction mixture and stir to ensure homogeneity.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromoacetyl bromide (or chloride) in the same solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.
Diagram 1: Proposed Synthesis of this compound
References
2-Bromo-N-(4-sulfamoylphenyl)acetamide: A Technical Guide for Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Bromo-N-(4-sulfamoylphenyl)acetamide, a key fragment in contemporary drug design, particularly in the development of enzyme inhibitors. This document details its chemical properties, synthesis, mechanism of action, and biological activity, with a focus on its role as a carbonic anhydrase inhibitor. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and biological evaluation are also provided to facilitate further research and application in drug discovery programs.
Introduction
This compound is a synthetic organic compound that has emerged as a valuable fragment in the field of medicinal chemistry.[1] Its structure incorporates a sulfonamide group, a well-established pharmacophore for carbonic anhydrase inhibition, and a reactive bromoacetamide moiety, which can act as a covalent binder. This dual functionality makes it a potent tool for developing targeted and effective therapeutic agents, particularly in the oncology space.[1]
The primary biological target of this fragment is carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis.[2][3] By inhibiting these enzymes, this compound and its derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[4]
This guide aims to provide a comprehensive resource for researchers interested in utilizing this fragment for drug design. It consolidates key information on its synthesis, biological activity, and the signaling pathways it modulates, offering a solid foundation for the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉BrN₂O₃S |
| Molecular Weight | 293.14 g/mol |
| CAS Number | 5332-70-7 |
| Appearance | White to off-white solid |
| Melting Point | 224-226 °C |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound is typically achieved through the acylation of sulfanilamide with bromoacetyl bromide in the presence of a base.
General Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Detailed Experimental Protocol
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide
-
Pyridine
-
Dimethylformamide (DMF), anhydrous
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sulfanilamide (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution with stirring.
-
To this mixture, add bromoacetyl bromide (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Mechanism of Action and Biological Activity
The biological activity of this compound is primarily attributed to its potent inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[1]
Carbonic Anhydrase Inhibition
The sulfonamide group of the molecule binds to the zinc ion in the active site of carbonic anhydrase, mimicking the tetrahedral transition state of the CO₂ hydration reaction and effectively blocking the enzyme's catalytic activity. The bromoacetamide moiety can further enhance binding and potentially form covalent bonds with nearby nucleophilic residues in the active site, leading to irreversible inhibition.
Anticancer Activity
In the tumor microenvironment, high metabolic activity leads to the production of acidic byproducts.[2] CA IX, which is upregulated under hypoxic conditions, plays a crucial role in maintaining a neutral intracellular pH (pHi) by catalyzing the conversion of CO₂ to bicarbonate and protons, which are then extruded from the cell.[2][3] This process contributes to an acidic extracellular pH (pHe), which promotes tumor invasion and metastasis.
By inhibiting CA IX, this compound disrupts this pH regulation, leading to intracellular acidification and a decrease in the pHe.[4] This disruption of pH homeostasis triggers downstream signaling events that culminate in apoptosis and a reduction in cell proliferation and migration.[4]
Signaling Pathways
The inhibition of carbonic anhydrase IX by this compound initiates a cascade of events that ultimately suppress tumor growth and invasion. The key signaling pathway is outlined below.
Quantitative Biological Data
The inhibitory activity of this compound against various carbonic anhydrase isoforms and its cytotoxic effects on cancer cell lines have been evaluated in several studies. A summary of the available quantitative data is presented below.
Table 1: Carbonic Anhydrase Inhibition Data
| Isoform | Kᵢ (nM) | IC₅₀ (nM) |
| hCA I | 98.6 | - |
| hCA II | 12.8 | 1.55 |
| hCA IX | 5.4 | 10.93 |
| hCA XII | 6.8 | - |
Table 2: Anticancer Activity Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 1.52 |
| MCF-7 | Breast Cancer | 3.45 |
Experimental Protocols for Biological Evaluation
Carbonic Anhydrase Activity Assay (Stopped-Flow Method)
This protocol describes the determination of carbonic anhydrase inhibition using a stopped-flow instrument to measure the CO₂ hydration activity.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in HEPES buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (final concentration ~10 µM) in HEPES buffer containing the pH indicator.
-
In the other syringe, load the CO₂-saturated water.
-
Pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.
-
The initial rates of the reaction are determined from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[5]
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a highly promising fragment for the design of novel enzyme inhibitors, particularly for targeting carbonic anhydrases in cancer therapy. Its well-defined mechanism of action, coupled with its synthetic accessibility, makes it an attractive starting point for fragment-based drug discovery campaigns. The data and protocols presented in this guide are intended to facilitate further research and development in this area, with the ultimate goal of translating the potential of this fragment into new and effective anticancer agents.
References
- 1. This compound | 5332-70-7 | Benchchem [benchchem.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
Methodological & Application
Application Notes and Protocols for 2-Bromo-n-(4-sulfamoylphenyl)acetamide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-n-(4-sulfamoylphenyl)acetamide is a chemical compound that can be utilized in proteomics as an alkylating agent. Its bromoacetamide functional group makes it reactive towards the thiol groups of cysteine residues in proteins. This covalent modification is a critical step in many proteomics workflows, primarily to prevent the reformation of disulfide bonds after protein denaturation and reduction. The sulfamoylphenyl group may also introduce a unique mass shift and potentially alter the chromatographic behavior of labeled peptides, which can be advantageous in certain mass spectrometry-based analyses.
These application notes provide a detailed protocol for the use of this compound in a standard bottom-up proteomics workflow. The protocol covers protein extraction, reduction, alkylation, in-solution digestion, and sample preparation for liquid chromatography-mass spectrometry (LC-MS) analysis.
Core Applications
-
Protein Alkylation: The primary application is the irreversible alkylation of cysteine residues. This prevents disulfide bond formation, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis.
-
Differential Proteomics: While not intrinsically an isotopic label, the unique mass of the acetamide derivative can be used in label-free quantification workflows.
-
Chemical Probe Development: Derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents.[1] In proteomics, it can be used to probe the reactivity and accessibility of cysteine residues within the proteome.
Experimental Protocols
Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion
This protocol outlines a standard procedure for preparing protein samples from cell culture for mass spectrometry analysis using this compound as the alkylating agent.
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
This compound
-
Trypsin (proteomics grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 spin columns for desalting
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of lysis buffer.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
To 100 µg of protein extract, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, add DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid for LC-MS analysis.
-
Data Presentation
The following table represents hypothetical data from a label-free quantitative proteomics experiment comparing a control and a treated sample, where proteins were alkylated with this compound.
| Protein ID | Gene Name | Peptide Sequence | Control (Normalized Intensity) | Treated (Normalized Intensity) | Fold Change | p-value |
| P02768 | ALB | LVNEVTEFAK | 1.25E+08 | 1.21E+08 | 0.97 | 0.85 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 9.87E+07 | 1.02E+08 | 1.03 | 0.91 |
| Q06830 | HSP90B1 | IQEIMPNHSIVEYK | 5.43E+06 | 1.35E+07 | 2.49 | 0.02 |
| P10636 | G6PD | IILDVFCGSDAFVR | 2.11E+07 | 9.89E+06 | 0.47 | 0.01 |
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical signaling pathway illustrating how a drug might interact with a target protein, leading to a cellular outcome.
Experimental Workflow Diagram
Caption: The experimental workflow for sample preparation in a bottom-up proteomics experiment using this compound for alkylation.
Chemical Reaction Diagram
Caption: The chemical reaction showing the alkylation of a cysteine residue by this compound.
References
Application Notes and Protocols for Cysteine Alkylation in Proteins using 2-Bromo-N-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-(4-sulfamoylphenyl)acetamide is a reactive chemical probe designed for the covalent modification of cysteine residues in proteins. This reagent belongs to the class of haloacetamides, which are well-established alkylating agents that form stable thioether bonds with the sulfhydryl groups of cysteines. The presence of a sulfamoylphenyl group may confer unique properties to this reagent, such as altered solubility, cell permeability, and protein-binding interactions, making it a potentially valuable tool in chemical biology and drug discovery for identifying and characterizing accessible cysteine residues in the proteome.
These application notes provide a comprehensive overview, theoretical protocols, and essential data for utilizing this compound in protein cysteine alkylation studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate experimental design, including the calculation of mass shifts in mass spectrometry analysis.
| Property | Value | Reference |
| Chemical Formula | C₈H₉BrN₂O₃S | [1] |
| Molecular Weight | 293.14 g/mol | [1] |
| Exact Mass | 291.952 g/mol | [1] |
| CAS Number | 5332-70-7 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers |
Mechanism of Cysteine Alkylation
This compound alkylates cysteine residues through a nucleophilic substitution reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable thioether linkage.
References
Application Notes and Protocols for Covalent Labeling of Proteins with 2-Bromo-N-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-(4-sulfamoylphenyl)acetamide is a versatile electrophilic probe designed for the covalent labeling of proteins. This reagent combines a reactive bromoacetamide group with a sulfonamide moiety. The bromoacetamide group acts as a warhead that can form a stable covalent bond with nucleophilic amino acid residues, primarily cysteine, through an alkylation reaction. The sulfonamide group can act as a recognition element, potentially directing the molecule to the active sites of specific enzymes, such as carbonic anhydrases, which are known to bind sulfonamides. This dual functionality makes this compound a valuable tool for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.
These application notes provide an overview of the principles, experimental protocols, and data analysis techniques for the use of this compound in covalent protein labeling studies.
Principle of Covalent Labeling
The primary mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue on a target protein by the electrophilic bromoacetamide group. The most common target for haloacetamides is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion. Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, although generally with lower reactivity compared to cysteine.
The sulfonamide portion of the molecule can contribute to the binding affinity and selectivity for certain proteins. For instance, it can direct the covalent modification to proteins that have a binding pocket accommodating the sulfamoylphenyl group, a well-known pharmacophore for carbonic anhydrases and other zinc-containing metalloenzymes.
Experimental Protocols
The following are generalized protocols for protein labeling with this compound. Optimization of parameters such as incubation time, temperature, and reagent concentrations is recommended for each specific protein and experimental setup.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein in solution.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES, or Tris at pH 7.0-8.0)
-
This compound
-
Anhydrous DMSO
-
Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol)
-
SDS-PAGE reagents
-
Mass spectrometer (for analysis)
Procedure:
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the purified protein to a final concentration of 1-10 µM in a reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM to consume any unreacted labeling reagent.
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to check for any gross changes in the protein, such as aggregation or degradation.
-
Mass Spectrometry: The extent of labeling and the site of modification can be determined by mass spectrometry.
-
Protocol 2: Analysis of Covalent Modification by Mass Spectrometry
Mass spectrometry is a crucial tool for confirming covalent labeling and identifying the specific amino acid residue(s) modified.
Procedure:
-
Sample Preparation:
-
After the labeling reaction and quenching, remove excess labeling reagent and buffer components by methods such as precipitation (e.g., with acetone or TCA), dialysis, or using spin desalting columns.
-
-
Intact Protein Analysis:
-
Analyze the desalted, labeled protein by LC-MS. The mass of the labeled protein will be increased by the mass of the this compound minus the mass of HBr.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species. This will confirm the covalent modification and can provide information on the stoichiometry of labeling.
-
-
Peptide Mapping (Bottom-up Proteomics):
-
Reduce the disulfide bonds of the labeled protein (e.g., with DTT) and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified by the labeling reagent. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.
-
Data Presentation
Quantitative data from labeling experiments should be summarized for clear interpretation and comparison.
| Parameter | Description | Example Value |
| Protein Concentration | The final concentration of the target protein in the labeling reaction. | 5 µM |
| Label Concentration | The final concentration of this compound. | 25 µM |
| Molar Excess of Label | The molar ratio of the labeling reagent to the protein. | 5-fold |
| Incubation Time | The duration of the labeling reaction. | 2 hours |
| Incubation Temperature | The temperature at which the labeling reaction was performed. | 37°C |
| % Labeling Efficiency | The percentage of the protein that is covalently modified, as determined by intact mass spectrometry. | 85% |
| Modified Residue(s) | The specific amino acid residue(s) identified as being labeled by peptide mapping. | Cys123 |
Visualizations
Signaling Pathway
While the specific signaling pathway involving proteins targeted by this compound would need to be determined experimentally, a hypothetical pathway involving a target protein kinase is depicted below. Covalent inhibition of a kinase can block downstream signaling events.
Caption: Hypothetical signaling pathway showing covalent inhibition.
Experimental Workflow
The general workflow for a covalent labeling experiment followed by mass spectrometry analysis is outlined below.
Caption: Covalent labeling and mass spectrometry workflow.
Logical Relationship of Components
The relationship between the components of the labeling reagent and its interaction with a target protein is illustrated here.
Caption: Reagent-protein interaction logic.
Application Notes and Protocols: 2-Bromo-n-(4-sulfamoylphenyl)acetamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-n-(4-sulfamoylphenyl)acetamide is a synthetic compound that has garnered interest as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a key role in pH regulation, CO2 transport, and ion exchange. The inhibition of specific CA isoforms, particularly those associated with disease states such as cancer and glaucoma, is a significant area of therapeutic research.
This document provides detailed application notes and experimental protocols for the use of this compound as a carbonic anhydrase inhibitor. It is intended to guide researchers in the effective application and evaluation of this compound in their studies.
Mechanism of Action
The inhibitory activity of this compound against carbonic anhydrases stems from two key structural features. The primary mechanism of inhibition is driven by the terminal sulfonamide group (-SO2NH2), which coordinates to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.
Additionally, the presence of the bromoacetamide moiety introduces an electrophilic center. This "warhead" has the potential to form covalent bonds with nucleophilic residues, such as cysteine, within the vicinity of the active site. This dual functionality suggests that this compound can act as both a potent reversible and potentially an irreversible inhibitor, depending on the specific isoform and local environment.
Quantitative Data
The inhibitory potency of this compound has been evaluated against several human carbonic anhydrase isoforms. The following table summarizes the available half-maximal inhibitory concentration (IC50) data.
| Carbonic Anhydrase Isoform | IC50 (nM)[1] |
| hCA II | 1.55 |
| hCA IX | 10.93 |
Note: The data presented in this table is sourced from a commercial supplier. Researchers are encouraged to consult peer-reviewed literature for independent verification.
Signaling Pathway: Role of Carbonic Anhydrase IX in Hypoxic Tumors
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is significantly overexpressed in many solid tumors in response to hypoxia (low oxygen levels). Its activity is crucial for tumor cell survival and proliferation in the acidic tumor microenvironment. The inhibition of CA IX by compounds such as this compound can disrupt this survival mechanism.
Caption: Signaling pathway of CA IX in hypoxic tumor cells and the point of inhibition.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against carbonic anhydrases.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
References
Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines the reaction of sulfanilamide with bromoacetyl bromide.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 5332-70-7 | [1][2] |
| Molecular Formula | C₈H₉BrN₂O₃S | [1] |
| Molecular Weight | 293.14 g/mol | [1] |
| Density | 1.78 g/cm³ | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of N-acylation of sulfonamides.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve sulfanilamide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Add a base, such as pyridine, to the solution. Cool the mixture in an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled sulfanilamide solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application of 2-Bromo-N-(4-sulfamoylphenyl)acetamide Derivatives in ¹⁹F NMR Studies for Drug Discovery
Application Note APN-FNMR-001
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of fluorinated analogs of 2-Bromo-N-(4-sulfamoylphenyl)acetamide in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. While this compound itself is a known inhibitor of carbonic anhydrase, it lacks a fluorine atom, a prerequisite for ¹⁹F NMR analysis. Therefore, this guide focuses on the application of a structurally similar, fluorinated probe, 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), as a representative compound. The principles and protocols described herein can be readily adapted for other fluorinated derivatives of this compound.
The primary application of such compounds in this context is as covalent probes for studying protein structure, dynamics, and ligand binding, particularly for proteins with accessible cysteine residues. The bromoacetamide group acts as a reactive moiety that forms a stable thioether bond with the sulfhydryl group of cysteine residues. The trifluoromethyl group provides a sensitive ¹⁹F NMR reporter.
Principle of ¹⁹F NMR in Drug Discovery
Fluorine-19 NMR is a powerful tool in drug discovery for several key reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR nucleus.
-
No Background Signal: Fluorine is virtually absent in biological systems, resulting in background-free spectra.
-
Sensitive to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent probe for conformational changes in proteins upon ligand binding.
Key Applications
-
Fragment-Based Screening: Identifying small molecule fragments that bind to a target protein.
-
Ligand Binding Affinity Determination: Quantifying the binding affinity of non-fluorinated compounds through competition assays.
-
Protein Conformational Analysis: Probing changes in protein structure and dynamics upon interaction with other molecules.
-
In-cell NMR: Studying protein-ligand interactions within a cellular environment.[1][2][3]
Data Presentation
Quantitative data from ¹⁹F NMR experiments, such as dissociation constants (Kd) and inhibition constants (Ki), are crucial for drug development. Below is a template for summarizing such data, along with example data for illustrative purposes.
Table 1: Example Quantitative Data for Carbonic Anhydrase II Inhibition
| Compound | Target Protein | Method | Kd / Ki (µM) | Reference |
| Fluorinated Sulfonamide 1 | Carbonic Anhydrase II | In-Cell ¹⁹F NMR | Qualitative Ranking | [1] |
| Fluorinated Sulfonamide 2 | Carbonic Anhydrase II | In-Cell ¹⁹F NMR | Qualitative Ranking | [1] |
| Acetazolamide Conjugate | Carbonic Anhydrase II | Enzyme Inhibition Assay | 0.129 | [4] |
Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein with a Bromoacetamide Probe
This protocol describes the general procedure for labeling a protein with an accessible cysteine residue using a bromoacetamide-containing ¹⁹F probe like 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA).
Materials:
-
Purified target protein with at least one accessible cysteine residue.
-
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) or a similar fluorinated probe.
-
Dimethyl sulfoxide (DMSO).
-
Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography (SEC) column for removing excess probe.
Procedure:
-
Protein Preparation: If the protein has been stored in the presence of a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
-
Probe Preparation: Prepare a stock solution of the bromoacetamide probe (e.g., 100 mM BTFMA) in DMSO.
-
Labeling Reaction:
-
Dilute the protein to a final concentration of 50-100 µM in the labeling buffer.
-
Add a 5-10 fold molar excess of the bromoacetamide probe to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted probe. Incubate for 30 minutes at room temperature.
-
Removal of Excess Probe: Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column equilibrated with the desired buffer for NMR studies.
-
Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS).
Protocol 2: ¹⁹F NMR Competition Binding Assay
This protocol is used to determine the binding affinity of a non-fluorinated compound ("competitor") by observing its ability to displace a fluorinated probe from the target protein.
Materials:
-
¹⁹F-labeled target protein (from Protocol 1).
-
Fluorinated probe (e.g., a non-covalently binding fluorinated sulfonamide for carbonic anhydrase).
-
NMR buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
A series of dilutions of the non-fluorinated competitor compound.
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ¹⁹F-labeled protein at a concentration suitable for NMR (e.g., 10-50 µM).
-
Prepare a reference sample containing only the ¹⁹F-labeled protein.
-
Prepare a series of NMR samples, each containing the ¹⁹F-labeled protein at the same concentration and increasing concentrations of the competitor compound.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for each sample. Typical parameters include a spectral width appropriate for the fluorine signals, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 1 second.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Monitor the chemical shift and/or intensity of the ¹⁹F signal of the labeled protein as a function of the competitor concentration.
-
The change in the ¹⁹F signal is indicative of the displacement of the fluorinated probe by the competitor.
-
The dissociation constant (Ki) of the competitor can be calculated by fitting the titration data to a competitive binding model.
-
Mandatory Visualizations
Caption: Workflow for Covalent Labeling and ¹⁹F NMR Analysis.
Caption: Signaling Pathway Inhibition Studied by ¹⁹F NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - American Chemical Society - Figshare [acs.figshare.com]
- 4. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Analogs from 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer analogs using 2-Bromo-n-(4-sulfamoylphenyl)acetamide as a key starting material. The protocols outlined below are based on established synthetic methodologies for sulfonamide-containing heterocyclic compounds and their subsequent biological evaluation.
Introduction
Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including significant potential in anticancer therapy. The core structure, characterized by a sulfamoyl group (-SO₂NH₂), serves as a valuable pharmacophore in the design of targeted therapies. This compound is a key intermediate, featuring a reactive bromo-acetamide side chain that allows for the facile introduction of various heterocyclic moieties, leading to the generation of diverse chemical libraries for anticancer screening.
The primary mechanisms of action for these anticancer analogs often involve the inhibition of key enzymes and pathways crucial for tumor growth and survival, such as carbonic anhydrases (CAs), vascular endothelial growth factor receptor 2 (VEGFR-2), and microtubule polymerization.
Synthesis of Anticancer Analogs
The reactive α-bromo group in this compound makes it an excellent electrophile for nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives. Below are representative protocols for the synthesis of thiazole and triazole analogs, which are common heterocyclic scaffolds in anticancer drug discovery.
General Synthesis Workflow
Caption: General workflow for the synthesis of anticancer analogs.
Experimental Protocol 1: Synthesis of a Thiazole Analog
This protocol describes the Hantzsch thiazole synthesis, a classic method for forming a thiazole ring from an α-haloketone (or related electrophile) and a thioamide-containing reactant.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 2-amino-thiazole derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR Spectroscopy.
Experimental Protocol 2: Synthesis of a Triazole Analog
This protocol outlines the synthesis of a 1,2,3-triazole analog via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, a highly efficient and widely used method for forming triazoles. This requires a two-step process starting with the substitution of the bromide with an azide.
Step 1: Synthesis of 2-Azido-n-(4-sulfamoylphenyl)acetamide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain 2-Azido-n-(4-sulfamoylphenyl)acetamide.
Step 2: Synthesis of the 1,2,3-Triazole Analog
Materials:
-
2-Azido-n-(4-sulfamoylphenyl)acetamide (from Step 1)
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (1:1 mixture)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Azido-n-(4-sulfamoylphenyl)acetamide (1 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Upon completion (monitored by TLC), add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the final 1,2,3-triazole derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR Spectroscopy.
Anticancer Activity Data
The synthesized analogs can be screened for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. The data below is a compilation from studies on various sulfonamide derivatives, including close analogs of those synthesized from this compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MMH-1 | Propanamide | 4T1 (Breast) | 5.86 | [1] |
| Thiazole Analogs | ||||
| Compound 13c | Aminothiazole-paeonol | AGS (Gastric) | 4.0 | [2] |
| HT-29 (Colon) | 4.4 | [2] | ||
| HeLa (Cervical) | 5.8 | [2] | ||
| Compound 4c | Thiazole-hydrazone | MCF-7 (Breast) | 2.57 | [3] |
| HepG2 (Liver) | 7.26 | [3] | ||
| Triazole Analogs | ||||
| Compound 8h | Triazole-sulfonamide | MGC-803 (Gastric) | 4.0 | [4] |
| Compound 7c | Triazole-chalcone | HeLa (Cervical) | 7.41 | [5] |
| SKNSH (Neuroblastoma) | 8.68 | [5] | ||
| MCF-7 (Breast) | 9.76 | [5] | ||
| Thiadiazole Analog | ||||
| Spiro-thiadiazole 1 | Spiro-thiadiazole | RXF393 (Renal) | 7.01 | [6] |
| LOX IMVI (Melanoma) | 9.55 | [6] | ||
| HT29 (Colon) | 24.3 | [6] | ||
| Reference Drugs | ||||
| Doxorubicin | Anthracycline | RXF393 (Renal) | 13.54 | [6] |
| HT29 (Colon) | 13.50 | [6] | ||
| LOX IMVI (Melanoma) | 6.08 | [6] | ||
| 5-Fluorouracil | Pyrimidine analog | AGS (Gastric) | 15.2 | [2] |
| HT-29 (Colon) | 10.5 | [2] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these sulfonamide derivatives are often attributed to their interaction with specific biological targets. The following diagrams illustrate some of the key signaling pathways that are commonly inhibited.
Carbonic Anhydrase IX (CAIX) Inhibition Pathway
Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by sulfonamide analogs.
CAIX is a transmembrane enzyme that is highly expressed in many types of tumors in response to hypoxia. It plays a crucial role in pH regulation, promoting an acidic tumor microenvironment while maintaining a neutral intracellular pH, which favors tumor cell survival, proliferation, and invasion. Sulfonamide-based inhibitors can block the catalytic activity of CAIX, leading to a disruption of this pH balance and subsequent tumor growth inhibition.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamide analogs.
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling by certain sulfonamide derivatives can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.
Disruption of Microtubule Polymerization
Caption: Disruption of microtubule dynamics by sulfonamide-based inhibitors.
Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Some sulfonamide derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, disrupts microtubule dynamics, leads to mitotic arrest, and ultimately induces apoptosis in cancer cells.
Protocols for Biological Assays
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The next day, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA IX)
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Synthesized inhibitor compounds
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare solutions of the inhibitor compounds at various concentrations.
-
In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the inhibitor solution.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and polymerization buffer.
-
Synthesized inhibitor compounds
-
A fluorescence plate reader capable of reading at 360 nm (excitation) and 450 nm (emission).
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice as per the kit manufacturer's instructions.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control and positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).
-
Initiate the polymerization by adding the cold tubulin reaction mixture to the wells.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes). The fluorescence signal is proportional to the amount of polymerized tubulin.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC₅₀ for inhibition of polymerization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of potential anticancer agents. The protocols and data presented here provide a framework for the rational design, synthesis, and biological evaluation of novel sulfonamide-based compounds. By targeting key cancer-related pathways such as carbonic anhydrase activity, angiogenesis, and microtubule dynamics, these analogs hold promise for the development of new and effective cancer therapies. Further optimization of the lead compounds identified through these screening methods will be essential for their advancement in the drug discovery pipeline.
References
- 1. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-proliferative activity of a novel 1,2,3-triazole tethered chalcone acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-Bromo-N-(4-sulfamoylphenyl)acetamide: A Versatile Chemical Tool for Exploring Carbonic Anhydrase Biology and Beyond
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N-(4-sulfamoylphenyl)acetamide is a bifunctional chemical probe designed for the investigation of carbonic anhydrases (CAs) and other biological targets. Its unique structure combines a sulfonamide group, a well-established zinc-binding pharmacophore for CA inhibition, with a reactive bromoacetamide moiety that can form covalent bonds with nucleophilic amino acid residues. This dual functionality makes it a powerful tool for a range of applications in chemical biology, including enzyme inhibition, covalent modification of proteins, and the identification of novel drug targets. These application notes provide detailed protocols for the synthesis, characterization, and utilization of this compound as a chemical probe.
Introduction
The study of protein function in complex biological systems often relies on the use of small molecule probes that can selectively interact with and report on the activity of specific proteins. This compound has emerged as a valuable reagent in this context, primarily due to its rational design targeting carbonic anhydrases. The sulfonamide group provides affinity for the active site of CAs, while the bromoacetamide "warhead" allows for the irreversible inactivation of the enzyme through covalent modification of nearby nucleophilic residues, such as cysteine or histidine. This covalent nature can be exploited for various downstream applications, including activity-based protein profiling (ABPP) and target identification.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrN₂O₃S | N/A |
| Molecular Weight | 293.14 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 154.1 °C | [1] |
| Solubility | Soluble in DMSO and DMF | General Knowledge |
Biological Activity: The primary biological activity of this compound is the inhibition of carbonic anhydrases. The sulfonamide moiety binds to the zinc ion in the active site, while the bromoacetyl group can covalently react with nucleophilic residues.[1]
Applications in Chemical Biology
Carbonic Anhydrase Inhibition
The sulfonamide group of this compound allows it to act as a potent inhibitor of various carbonic anhydrase isoforms. This makes it a useful tool for studying the physiological and pathological roles of these enzymes.
Quantitative Data for Carbonic Anhydrase Inhibition:
| Enzyme | IC₅₀ (nM) |
| CA IX | 10.93 |
| CA II | 1.55 |
Table compiled from data in Benchchem.[1]
Covalent Labeling of Proteins
The bromoacetamide functional group is an electrophilic "warhead" that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues, to form a stable covalent bond. This property can be harnessed to irreversibly label and study target proteins.
Target Identification and Proteomics
As a covalent probe, this compound can be used in proteomic workflows to identify its cellular targets. By treating cell lysates or intact cells with the probe and then using mass spectrometry-based proteomics, researchers can identify the specific proteins that have been covalently modified.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from commercially available sulfanilamide and bromoacetyl bromide.
Materials:
-
Sulfanilamide
-
Bromoacetyl bromide
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve sulfanilamide (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution with stirring.
-
Add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against carbonic anhydrase, based on the esterase activity of the enzyme.
Materials:
-
Purified carbonic anhydrase (e.g., bovine CA II)
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) substrate solution (in acetone)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in CA Assay Buffer.
-
In a 96-well plate, add the appropriate volume of the inhibitor dilutions.
-
Add a fixed amount of carbonic anhydrase to each well.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of p-nitrophenol production from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Covalent Labeling of a Target Protein
This protocol provides a general procedure for the covalent labeling of a purified protein with this compound.
Materials:
-
Purified protein of interest (containing accessible nucleophilic residues)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (in DMSO)
-
Quenching solution (e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE reagents
Procedure:
-
Prepare a solution of the purified protein in the reaction buffer.
-
Add a molar excess of this compound to the protein solution. The optimal molar ratio and incubation time should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Analyze the labeling reaction by SDS-PAGE. A successful covalent modification will result in a mass shift of the protein band, which can be visualized by Coomassie staining or Western blotting.
Proteomic Target Identification Workflow
This protocol outlines a general workflow for identifying the cellular targets of this compound using a chemoproteomics approach.
Materials:
-
Cell culture reagents
-
Cell lysis buffer
-
This compound
-
Protease inhibitors
-
Reagents for protein concentration determination (e.g., BCA assay)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer (LC-MS/MS)
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound or a vehicle control (DMSO) for a defined period. Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Reduction and Alkylation: Denature the proteins with urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify peptides and proteins. Look for peptides that show a mass shift corresponding to the adduction of the this compound fragment, confirming covalent modification.
Visualizations
References
Application Notes and Protocols for Cell-Based Assays Using 2-Bromo-n-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-n-(4-sulfamoylphenyl)acetamide is a synthetic compound with significant potential in cancer and antimicrobial research. Structurally, it features a bromoacetamide group linked to a sulfamoylphenyl moiety. This compound and its derivatives have demonstrated notable inhibitory effects on carbonic anhydrases, particularly Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and linked to tumor progression and metastasis.[1][2] Additionally, the broader class of sulfonamides is recognized for its antimicrobial properties.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound as a potential therapeutic agent. The protocols cover the assessment of its anticancer activity through cytotoxicity assays and its mechanism of action via carbonic anhydrase inhibition, as well as its potential as an antimicrobial agent.
Data Presentation
The following table summarizes the cytotoxic activity of this compound against human breast cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.52 - 6.31 | Potent anti-proliferative effects observed.[3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.52 - 6.31 | Significant cytotoxic effects demonstrated.[3] |
| MCF-10A | Normal Breast Epithelial Cells | Higher than cancer cell lines | Shows selective cytotoxicity towards cancer cells.[3] |
Signaling Pathway
Carbonic Anhydrase IX (CAIX) Signaling in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of Carbonic Anhydrase IX (CAIX). CAIX, a transmembrane enzyme, catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺) in the extracellular space. This enzymatic activity contributes to the acidification of the tumor microenvironment, which in turn promotes extracellular matrix degradation, invasion, and metastasis. The produced bicarbonate is transported into the cancer cell, where it helps to maintain a slightly alkaline intracellular pH (pHi), favorable for cell survival and proliferation. Inhibition of CAIX by compounds such as this compound can disrupt this pH regulation, leading to intracellular acidification and subsequent inhibition of tumor growth.[1][2][4][5]
Caption: CAIX signaling pathway in cancer.
Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
This protocol details the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram
Caption: MTT assay experimental workflow.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7) and a normal cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: Carbonic Anhydrase Activity Assay
This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase and its inhibition by this compound, using p-nitrophenyl acetate (p-NPA) as a substrate.
Workflow Diagram
Caption: Carbonic anhydrase activity assay workflow.
Materials:
-
This compound
-
Recombinant human Carbonic Anhydrase IX (CAIX)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
96-well plates
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in Tris-HCl buffer.
-
Prepare a solution of CAIX in Tris-HCl buffer.
-
Prepare a solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
Tris-HCl buffer
-
CAIX solution
-
Diluted inhibitor solutions (or buffer for control)
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C). The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Calculate the Ki (inhibition constant) value by fitting the data to appropriate enzyme inhibition models.
-
Antimicrobial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Workflow Diagram
Caption: Broth microdilution assay workflow.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Grow bacteria in MHB to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the absorbance at 600 nm can be measured to determine bacterial growth.
-
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5332-70-7 | Benchchem [benchchem.com]
- 4. Carbonic anhydrase 9 (CA9) and redox signaling in cancer-associated fibroblasts: Therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for low yield synthesis.
Common Problems and Solutions in Q&A Format
Question 1: I am getting a very low yield or no product at all. What are the likely causes?
Answer: Low or no yield in this synthesis can stem from several factors. Systematically check the following:
-
Reactant Quality: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis. Ensure you are using a fresh, unopened bottle or a properly stored reagent under anhydrous conditions. Sulfanilamide should be dry.
-
Reaction Conditions: The acylation of the amino group in sulfanilamide is generally fast, but incomplete reaction can occur. Ensure the reaction has been given sufficient time. While the reaction can proceed at room temperature, starting at a lower temperature (0 °C) and allowing it to warm to room temperature can help control exothermic reactions and reduce side product formation.
-
Moisture: The presence of water will lead to the rapid hydrolysis of bromoacetyl bromide to bromoacetic acid, which will not acylate the amine. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the acylating agent (e.g., 1.1 equivalents of bromoacetyl bromide) can help drive the reaction to completion. However, a large excess may lead to side products.
Question 2: My final product is impure, and I'm having trouble with purification. What are the potential impurities and how can I remove them?
Answer: Common impurities include unreacted sulfanilamide, bromoacetic acid (from hydrolysis of the bromide), and potentially di-acylated byproducts.
-
Unreacted Sulfanilamide: This can often be removed during the work-up. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) can help remove the basic sulfanilamide, though the product itself has limited solubility. Recrystallization is generally effective.
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Bromoacetic Acid: Washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities like bromoacetic acid.
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Purification Method: Recrystallization is the most common method for purifying the product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be necessary to achieve good crystal formation and purity. If recrystallization is insufficient, column chromatography on silica gel may be required.
Question 3: I am observing the formation of multiple products on my TLC plate. What are the possible side reactions?
Answer: The primary side reaction of concern is the formation of di-acylated products, although this is less common under controlled conditions. The sulfonamide nitrogen is significantly less nucleophilic than the aniline nitrogen. However, with a strong base and excess acylating agent, reaction at the sulfonamide nitrogen is possible. To minimize side reactions:
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Control Stoichiometry: Use only a slight excess of bromoacetyl bromide (1.05-1.1 equivalents).
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Use a Non-Nucleophilic Base: If a base is used to scavenge the HBr byproduct, a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine is recommended over pyridine, which can sometimes act as a nucleophilic catalyst.
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Temperature Control: Add the bromoacetyl bromide solution dropwise to the solution of sulfanilamide at 0 °C to control the reaction rate and minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of the primary amino group of sulfanilamide with bromoacetyl bromide.
Caption: General reaction scheme for the synthesis.
Q2: Which solvent is optimal for this reaction?
A2: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane are suitable choices. DCM is often a good starting point due to its inertness and ease of removal.
Q3: Is a base necessary for this reaction?
A3: While the reaction can proceed without a base, the acylation generates hydrobromic acid (HBr) as a byproduct. This can protonate the starting amine, rendering it unreactive. The addition of a non-nucleophilic base, such as triethylamine or pyridine (typically 1.1 equivalents), is recommended to neutralize the HBr and drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (sulfanilamide) from the product. The reaction is complete when the sulfanilamide spot is no longer visible on the TLC plate.
Q5: What are the expected spectroscopic data for the final product?
A5: While specific data should be obtained experimentally, you can expect the following characteristic signals:
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¹H NMR: Aromatic protons from the phenyl ring, a singlet for the -CH₂-Br protons, a broad singlet for the amide N-H, and a broad singlet for the sulfonamide -NH₂ protons.
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IR: Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide).
Experimental Protocols
Detailed Methodology for Synthesis
This protocol is a general guideline and may require optimization.
-
Preparation:
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Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
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To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sulfanilamide (1.0 eq).
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Dissolve the sulfanilamide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a non-nucleophilic base such as triethylamine (1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
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In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in a small amount of the same anhydrous solvent.
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Add the bromoacetyl bromide solution dropwise to the stirred sulfanilamide solution over 15-20 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the sulfanilamide is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
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If using THF, remove the solvent under reduced pressure and then partition the residue between ethyl acetate and water. If using DCM, proceed directly to separation.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Caption: A typical experimental workflow for the synthesis.
Data Presentation for Optimization
To optimize the reaction yield, it is crucial to systematically vary reaction parameters and record the outcomes. The following tables can be used as a template for your experimental data.
Table 1: Optimization of Reaction Solvent
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/LC) |
| 1 | DCM | 0 → RT | 3 | ||
| 2 | THF | 0 → RT | 3 | ||
| 3 | Dioxane | 0 → RT | 3 | ||
| 4 | Toluene | 0 → RT | 3 |
Table 2: Optimization of Base
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/LC) |
| 1 | Triethylamine | DCM | 0 → RT | 3 | ||
| 2 | Pyridine | DCM | 0 → RT | 3 | ||
| 3 | DIPEA | DCM | 0 → RT | 3 | ||
| 4 | None | DCM | 0 → RT | 3 |
Table 3: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) | Purity (by NMR/LC) |
| 1 | 0 | DCM | 4 | ||
| 2 | Room Temperature | DCM | 2 | ||
| 3 | 40 (Reflux) | DCM | 1 |
Technical Support Center: Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive bromoacetyl bromide. | 1. Extend the reaction time and monitor progress using TLC. 2. Ensure the reaction is performed under anhydrous conditions and at a controlled temperature. 3. Optimize the reaction temperature; typically, the reaction is run at low temperatures (0-5 °C) initially and then allowed to warm to room temperature. 4. Use freshly opened or properly stored bromoacetyl bromide. |
| Presence of Multiple Spots on TLC | 1. Formation of di-acylated byproduct. 2. Unreacted starting material (sulfanilamide). 3. Hydrolysis of bromoacetyl bromide. | 1. Use a controlled stoichiometry of bromoacetyl bromide. A slight excess of sulfanilamide can sometimes minimize di-acylation. 2. Ensure sufficient reaction time and appropriate temperature. 3. Perform the reaction under strictly anhydrous conditions. |
| Product is Difficult to Purify | 1. Co-precipitation of starting materials and byproducts. 2. Oily product consistency. | 1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). 2. Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary for high purity. |
| Product Decomposes Upon Storage | 1. Presence of residual acid. 2. Exposure to light or moisture. | 1. Ensure the product is thoroughly washed to remove any acidic impurities. A final wash with a dilute sodium bicarbonate solution may be beneficial. 2. Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the di-acylation of the sulfanilamide starting material. This occurs when both the amino group (-NH2) and the sulfonamide group (-SO2NH2) react with bromoacetyl bromide. To minimize this, it is crucial to control the stoichiometry of the reactants and maintain a low reaction temperature.
Q2: Why is it important to perform the reaction under anhydrous conditions?
A2: Bromoacetyl bromide is highly reactive and readily hydrolyzes in the presence of water to form bromoacetic acid and hydrobromic acid. This not only consumes the acylating agent, reducing the yield of the desired product, but the generated acids can also lead to unwanted side reactions and degradation of the product.
Q3: My reaction mixture has turned dark brown. What could be the cause?
A3: A dark coloration can indicate decomposition or polymerization reactions. This may be caused by elevated temperatures, the presence of impurities, or prolonged reaction times. It is advisable to maintain the recommended reaction temperature and use pure starting materials.
Q4: What is the role of the base in this reaction?
A4: A base, such as pyridine or sodium acetate, is typically used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the acylation reaction. This prevents the protonation of the amino group of sulfanilamide, which would render it unreactive towards the electrophilic bromoacetyl bromide.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using various analytical techniques, including:
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Melting Point: Compare the observed melting point with the literature value.
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Thin Layer Chromatography (TLC): Assess the purity by observing a single spot.
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Spectroscopy:
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¹H NMR: To confirm the chemical structure by analyzing the proton signals.
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¹³C NMR: To confirm the carbon framework.
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FT-IR: To identify the characteristic functional groups (e.g., C=O, N-H, S=O).
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Mass Spectrometry: To determine the molecular weight.
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Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound.
Materials:
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Sulfanilamide
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Bromoacetyl bromide
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Base (e.g., Pyridine, Sodium Acetate)
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Stirring apparatus
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Ice bath
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Standard laboratory glassware
Procedure:
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Dissolve sulfanilamide in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add the base to the cooled solution while stirring.
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In a separate dropping funnel, dilute bromoacetyl bromide with the anhydrous solvent.
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Add the bromoacetyl bromide solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another hour.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by slowly adding cold water.
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Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials such as 4-aminophenylsulfonamide, excess brominating agent, and byproducts from side reactions. One significant byproduct can be bromoacetic acid, resulting from the hydrolysis of bromoacetyl chloride or bromoacetyl bromide if moisture is present during the synthesis.
Q3: My purified this compound appears to be degrading on silica gel. Why is this happening and what can I do?
Bromoacetamide derivatives can be susceptible to degradation on silica gel, which has a slightly acidic surface. This can lead to the cleavage of the amide bond or other undesired reactions. If you observe degradation, it is advisable to use a less acidic stationary phase, such as neutral alumina, or to opt for an alternative purification method like recrystallization or reverse-phase HPLC.
Q4: Can I use reverse-phase HPLC for large-scale purification?
Yes, reverse-phase HPLC is a scalable method and can be used for preparative separations to isolate impurities and obtain high-purity this compound.
Purification Method Comparison
| Method | Typical Purity | Recovery | Scalability | Primary Application |
| Recrystallization | >98% | Moderate to High | High | Removal of major impurities, large-scale purification |
| Column Chromatography | >95% | Moderate | Low to Moderate | Separation of closely related impurities |
| Reverse-Phase HPLC | >99% | Low to Moderate | Low to Moderate | High-purity isolation, analytical separation |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent; the compound is insoluble in the hot solvent. | Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is more soluble. |
| No crystal formation | The solution is not supersaturated; the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low recovery | Too much solvent was used; the compound is partially soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution to a lower temperature (e.g., in an ice bath) before filtration. |
| Colored impurities remain | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | Incorrect mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A gradient elution may be necessary. |
| Compound streaking on the column | The compound is too polar for the mobile phase; the column is overloaded. | Increase the polarity of the mobile phase. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Reduce the amount of sample loaded onto the column. |
| Product degradation | The compound is unstable on silica gel. | Use a neutral stationary phase like alumina. Alternatively, use reverse-phase chromatography.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis beforehand.
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Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
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Elution: Run the column, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reverse-Phase HPLC
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Column: A suitable C18 preparative column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes), followed by a hold at 95% B and re-equilibration at 5% B. The gradient should be optimized based on analytical HPLC results.
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Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition.
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Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of the desired product.
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Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
Stability and storage conditions for 2-Bromo-n-(4-sulfamoylphenyl)acetamide
This technical support center provides guidance on the stability and storage of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, along with troubleshooting for common experimental issues. The information provided is based on data for structurally similar compounds and general chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on information for analogous bromoacetamides and sulfonamides, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3] Protection from light is also advised.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is a common recommendation for similar compounds to minimize potential degradation.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life has not been explicitly determined. However, when stored under the recommended conditions (cool, dry, dark), the compound is expected to be stable. It is good laboratory practice to monitor for any changes in physical appearance (e.g., color change, clumping) as an indicator of potential degradation.
Q3: Is this compound sensitive to light or moisture?
A3: Yes, similar compounds are often light-sensitive.[1] Therefore, it is crucial to store it in a tightly sealed, opaque container. While specific data on moisture sensitivity is not available, the presence of the acetamide and sulfonamide groups suggests that it may be susceptible to hydrolysis over time in the presence of moisture. Always handle in a dry environment and ensure the container is well-sealed.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong bases, and strong acids. The bromoacetamide functional group is reactive and can undergo nucleophilic substitution, so it should not be stored in contact with reactive nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has changed color (e.g., yellowing) | Exposure to light or air, leading to degradation. | Discard the reagent as its purity may be compromised. For future prevention, store in a dark, airtight container, potentially under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify the storage conditions. If the compound has been stored for an extended period or exposed to adverse conditions, consider using a fresh batch. It is also advisable to periodically check the purity of the compound via analytical methods like HPLC or NMR. |
| Poor solubility in a reaction solvent | The compound may have degraded to insoluble byproducts. | Confirm the appropriate solvent for your reaction. If solubility issues persist with a fresh batch of the compound, consider gentle heating or sonication to aid dissolution, provided this is compatible with your experimental protocol. |
| Side reactions observed in the experiment | The bromoacetamide moiety is a reactive alkylating agent. | Ensure that your reaction mixture does not contain strong nucleophiles that could react with the compound. The pH of the reaction should also be controlled, as basic conditions can promote side reactions. |
Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature or 2-8°C | [3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | |
| Light | Protect from light | [1] |
| Moisture | Store in a dry environment in a tightly sealed container | General good practice |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, nucleophiles | General chemical principles |
Experimental Protocols and Workflows
The following workflows are based on general laboratory practices for handling and using reactive chemical compounds.
Diagram 1: Recommended Storage and Handling Workflow
Caption: Workflow for proper storage and handling of this compound.
Diagram 2: Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Protein Labeling with 2-Bromo-N-(4-sulfamoylphenyl)acetamide
This guide provides detailed troubleshooting advice and protocols for researchers using 2-Bromo-N-(4-sulfamoylphenyl)acetamide for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target for this compound?
The primary target for this reagent is the thiol group (-SH) of a cysteine residue. The reagent is a bromoacetamide derivative, which is an alkylating agent that reacts with nucleophilic side chains.[1][2] The reaction proceeds via a covalent, irreversible SN2 mechanism, forming a stable thioether bond.
Q2: What is the optimal pH for the labeling reaction?
Bromoacetamide reagents react preferentially with the deprotonated, more nucleophilic thiolate form of cysteine (S⁻).[2] Therefore, the reaction is most efficient at a pH above the pKa of the cysteine thiol group (typically ~8.5). A pH range of 8.0-9.0 is generally recommended to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions.[3]
Q3: How should I prepare and store the reagent stock solution?
This compound is often poorly soluble in aqueous buffers. It should be dissolved in a minimal amount of a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-100 mM). This stock solution should be prepared fresh before each experiment, as the bromoacetyl group can be susceptible to hydrolysis over time in the presence of moisture.
Q4: Can I include reducing agents like DTT or TCEP in my labeling reaction?
No. Common thiol-containing reducing agents like Dithiothreitol (DTT) or β-Mercaptoethanol (BME) will react with the bromoacetamide reagent, consuming it and preventing protein labeling. While Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent, it should only be used to reduce disulfide bonds before the labeling step. It is crucial to remove all reducing agents, including TCEP, from the protein solution via dialysis, desalting, or size-exclusion chromatography before adding the this compound reagent.[4]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
Q: My final product shows very little or no labeling. What went wrong?
A: This is a common issue that can be traced to several factors related to the protein, buffer conditions, or reagent integrity.
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Incorrect pH: The reaction is highly pH-dependent. Ensure your reaction buffer is maintained at a pH between 8.0 and 9.0 to facilitate the formation of the reactive thiolate anion.[3]
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Inaccessible or Oxidized Cysteines: The target cysteine residue may be buried within the protein's tertiary structure or oxidized, forming a disulfide bond.
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Solution: Perform a pre-treatment step with a 1.5 to 5-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce any disulfide bonds.[4] Crucially, you must then remove the TCEP before adding the bromoacetamide reagent.
-
-
Presence of Nucleophiles: Thiols (from reducing agents) or high concentrations of other nucleophiles (e.g., Tris buffer, azide) in your buffer can compete with the protein for the labeling reagent.
-
Solution: Use a non-nucleophilic buffer such as HEPES or phosphate. Ensure all reducing agents have been removed.
-
-
Degraded Reagent: The bromoacetyl group can hydrolyze.
-
Solution: Always prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF immediately before use.
-
Problem 2: Protein Precipitation or Aggregation
Q: My protein precipitates out of solution during or after the labeling reaction. How can I prevent this?
A: Precipitation can be caused by the solvent used for the reagent, protein instability, or the modification itself.
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High Concentration of Organic Solvent: Adding a large volume of the reagent stock can denature the protein.
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Solution: Prepare a highly concentrated stock of the labeling reagent so that the final concentration of organic solvent (e.g., DMSO) in the reaction mixture is less than 10%, and ideally below 5%.
-
-
Protein Instability: The protein may be unstable at the required pH, temperature, or concentration.
-
Solution: Optimize the reaction conditions. Try performing the incubation at a lower temperature (e.g., 4°C) for a longer period. You can also screen for buffer additives that stabilize your protein, such as glycerol (5-10%), arginine (50-100 mM), or non-ionic detergents (if applicable).
-
Problem 3: Non-Specific Labeling
Q: Mass spectrometry analysis shows modification on residues other than cysteine. How can I improve specificity?
A: While bromoacetamides are highly selective for cysteines, side reactions can occur under certain conditions.
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Reaction Conditions are Too Harsh: High pH (>9.0), prolonged reaction times, or a very large excess of the labeling reagent can lead to the modification of other nucleophilic residues like lysine, histidine, or methionine.[3]
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Solution: Decrease the pH slightly (e.g., to 8.0) to reduce the reactivity of amine groups on lysine. Reduce the molar excess of the labeling reagent and shorten the incubation time. Perform a time-course experiment to find the optimal incubation period.
-
-
Non-covalent Sequestration: For membrane proteins or proteins in detergent, lipophilic probes can become trapped in micelles without forming a covalent bond, which can complicate analysis.[5]
-
Solution: After the labeling reaction, remove excess unreacted probes by ultracentrifugation or extensive dialysis before detergent solubilization or final analysis.[5]
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Buffer | HEPES or Phosphate | Avoid nucleophilic buffers like Tris. |
| pH | 8.0 - 9.0 | Critical for deprotonating the cysteine thiol group.[3] |
| Reagent Molar Excess | 5- to 20-fold | Start with a 10-fold excess over the protein's molar concentration. |
| Temperature | 4°C to 25°C | Lower temperatures may improve protein stability but require longer reaction times. |
| Reaction Time | 1 hour to Overnight | Monitor progress to avoid non-specific labeling with longer times. |
| Reagent Solvent | Anhydrous DMSO or DMF | Use a minimal volume to keep the final concentration <10%. |
General Experimental Protocol
This protocol provides a starting point for labeling a protein with a single accessible cysteine residue.
1. Protein Preparation: a. Buffer exchange the purified protein into a suitable reaction buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). b. (Optional) If the cysteine residue is potentially oxidized, add TCEP to a final concentration of 1.5x the protein concentration and incubate for 1 hour at room temperature. c. Crucial Step: Remove TCEP and any other small molecules using a desalting column (e.g., Zeba™ Spin or PD-10) equilibrated with the reaction buffer. d. Adjust the final protein concentration to 1-5 mg/mL.
2. Labeling Reaction: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add a 10-fold molar excess of the reagent stock solution to the protein solution. Add the reagent dropwise while gently vortexing to prevent localized high concentrations that could cause precipitation. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a rotator.
3. Quenching the Reaction: a. Add a low molecular weight thiol, such as L-cysteine or β-Mercaptoethanol, to a final concentration of 50-100 mM to quench any unreacted reagent. b. Incubate for 30 minutes at room temperature.
4. Purification of Labeled Protein: a. Remove the excess labeling reagent and quenching agent by size-exclusion chromatography, dialysis, or repeated buffer exchange with a centrifugal concentrator.
5. Confirmation of Labeling: a. Determine the degree of labeling. This can be assessed using methods like mass spectrometry (to observe the mass shift corresponding to the label), or UV-Vis spectroscopy if the label has a unique absorbance.[6][7] The success of the labeling can also sometimes be visualized as a shift in mobility on an SDS-PAGE gel.
Visual Troubleshooting Workflow
A troubleshooting flowchart for protein labeling experiments.
References
- 1. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A method for selective 19 F-labeling absent of probe sequestration (SLAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Preventing off-target modification by 2-Bromo-n-(4-sulfamoylphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a potent, covalent inhibitor of carbonic anhydrase IX (CA IX). The following resources are designed to help you mitigate off-target modifications and effectively utilize this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly selective inhibitor of human carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many types of solid tumors. Its mechanism of action is covalent inhibition. The sulfonamide group initially directs the molecule to the active site of carbonic anhydrases. Subsequently, the electrophilic bromoacetamide "warhead" forms a covalent bond with a nucleophilic amino acid residue within the active site, leading to irreversible inhibition. This targeted covalent mechanism can provide high potency and prolonged duration of action.
Q2: What are the potential off-target effects of this compound?
While designed for selectivity towards CA IX, the reactive bromoacetamide group has the potential to covalently modify other proteins with accessible nucleophilic residues (such as cysteine, histidine, or lysine) in their active or allosteric sites. The extent of off-target modification is influenced by factors such as the inhibitor's concentration, incubation time, and the intrinsic reactivity of the off-target proteins.
Currently, a comprehensive public profile of the specific off-targets for this compound is not available. However, based on the reactivity of the bromoacetamide warhead, potential off-targets could include other enzymes that utilize a nucleophilic catalysis mechanism, such as certain proteases, kinases, or phosphatases. It is crucial for researchers to experimentally determine the selectivity profile of this inhibitor in their specific cellular context.
Q3: How can I minimize off-target modifications in my experiments?
Minimizing off-target effects is critical for ensuring that the observed biological outcomes are a direct result of inhibiting the intended target, CA IX. Here are several strategies:
-
Concentration Optimization: Use the lowest effective concentration of the inhibitor. A dose-response experiment should be performed to determine the IC50 for CA IX inhibition in your system. Working at concentrations around the IC50 will reduce the likelihood of engaging less potent off-targets.
-
Time-Course Analysis: Covalent inhibition is time-dependent. Shorter incubation times that are sufficient for on-target engagement can help to minimize off-target binding.
-
Use of Control Compounds: Include a structurally similar but non-reactive analog of the inhibitor as a negative control. For example, a compound where the bromine is replaced with a hydrogen. This will help to distinguish effects caused by covalent modification from those arising from non-covalent interactions.
-
Selectivity Profiling: Proactively identify potential off-targets using chemoproteomic approaches like Activity-Based Protein Profiling (ABPP).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity observed at concentrations effective for CA IX inhibition. | The compound may be engaging critical off-targets, leading to cytotoxicity. | Perform a selectivity profiling experiment (e.g., ABPP) to identify potential off-targets. If off-targets are identified, consider structure-activity relationship (SAR) studies to design more selective analogs. Reduce the concentration and/or incubation time to a minimal effective level for CA IX inhibition. |
| Inconsistent or unexpected biological phenotype observed. | The phenotype may be a result of inhibiting an unknown off-target rather than, or in addition to, CA IX. | Confirm on-target engagement using a Cellular Thermal Shift Assay (CETSA). Validate that the phenotype is dependent on CA IX by using genetic knockdown (e.g., siRNA or CRISPR/Cas9) of CA IX and observing if the phenotype is recapitulated. |
| Difficulty in confirming on-target engagement in a cellular context. | The inhibitor may have poor cell permeability, or the detection method may not be sensitive enough. | For CETSA, optimize the heating temperature and duration for CA IX. Ensure efficient cell lysis to release the target protein. Consider using a more sensitive detection method, such as mass spectrometry-based CETSA (MS-CETSA). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CA IX Target Engagement
This protocol is designed to verify that this compound engages its target, CA IX, in a cellular environment.
Materials:
-
Cells expressing CA IX (e.g., HT-29 or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for CA IX
-
Secondary antibody for western blotting
-
SDS-PAGE and western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CA IX, followed by an appropriate secondary antibody.
-
Visualize the bands and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity for each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of this compound using a competitive ABPP approach.
Materials:
-
Cell lysate or intact cells
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
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Click chemistry reagents (if using an alkyne probe)
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Streptavidin beads (if using a biotin tag)
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Mass spectrometry equipment
Procedure:
-
Proteome Treatment:
-
Treat cell lysate or intact cells with varying concentrations of this compound or DMSO for a defined period.
-
-
Probe Labeling:
-
Add the cysteine-reactive probe to the treated proteomes and incubate to allow labeling of accessible reactive cysteines.
-
-
Reporter Tag Conjugation (for alkyne probes):
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin beads to enrich for biotin-tagged proteins.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Identify and quantify the labeled proteins in each sample.
-
Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are potential off-targets.
-
Data Presentation
Table 1: Selectivity Profile of Representative Sulfonamide-Based Carbonic Anhydrase Inhibitors
Note: Data for this compound is not publicly available. The following table presents data for structurally related sulfonamides to illustrate how selectivity data is typically presented. Researchers should generate this data for their specific compound of interest.
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Ethoxzolamide | 230 | 10 | 15 | 4.5 |
| Dichlorphenamide | 3800 | 38 | 470 | 45 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Visualizations
Caption: Workflow for confirming target engagement and identifying off-targets.
Caption: Covalent inhibition of CA IX disrupts pH regulation in tumors.
Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-n-(4-sulfamoylphenyl)acetamide. The information is designed to help identify and mitigate the formation of common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, primarily sulfanilamide, and over-brominated species. Depending on the reaction conditions, di-acylated or hydrolyzed byproducts may also be present.
Q2: How can I minimize the formation of di-bromo byproducts?
A2: Controlling the stoichiometry of the brominating agent is crucial. Using a method such as bromination with hydrobromic acid in the presence of an oxidizing agent can offer better selectivity and reduce the formation of di-brominated impurities.[1]
Q3: My final product is discolored. What could be the cause?
A3: Discoloration, often appearing as a yellow or brown hue, can be due to the oxidation of the aniline starting material or impurities present in the reactants. Ensuring the use of high-purity starting materials and inert reaction conditions can help minimize color formation.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation; common solvents for similar compounds include ethanol or mixtures of ethanol and water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Check the purity of starting materials; impurities can inhibit the reaction. - Optimize reaction temperature and time. |
| Product loss during workup or purification. | - Minimize the number of transfer steps. - Ensure the pH is optimized during extraction to prevent loss of the product in the aqueous layer. - Select an appropriate recrystallization solvent to maximize recovery. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. - Try co-distillation with a non-polar solvent to remove residual volatile impurities. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Multiple spots on TLC after reaction | Formation of byproducts. | - Refer to the byproduct table below to identify potential impurities. - Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions. |
| Degradation of the product. | - Avoid excessive heat and prolonged reaction times. - Ensure the workup procedure is not too harsh (e.g., strong acids or bases). |
Potential Reaction Byproducts
The synthesis of this compound typically involves the acylation of sulfanilamide with a bromoacetylating agent. The following diagram illustrates the main reaction and potential side reactions.
Caption: Synthesis pathway and potential byproducts.
Summary of Potential Impurities
| Impurity | Chemical Name | Potential Cause | Identification Method | Mitigation Strategy |
| Starting Material | Sulfanilamide | Incomplete reaction | TLC, HPLC, NMR | Increase reaction time, optimize stoichiometry |
| Di-acylated Byproduct | N-(Bromoacetyl)-N-(4-sulfamoylphenyl)bromoacetamide | Excess bromoacetylating agent, harsh conditions | MS, NMR | Use stoichiometric amounts of acylating agent, control temperature |
| Hydrolyzed Product | 2-Hydroxy-N-(4-sulfamoylphenyl)acetamide | Presence of water during reaction or workup | TLC, HPLC, MS | Use anhydrous solvents and reagents |
| Over-brominated Species | e.g., 2-Bromo-N-(2-bromo-4-sulfamoylphenyl)acetamide | Harsh bromination conditions | MS, NMR | Use milder brominating agents and control reaction temperature |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
Sulfanilamide
-
Bromoacetyl bromide
-
Anhydrous acetone
-
Sodium bicarbonate
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve sulfanilamide (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the acetone under reduced pressure.
-
The resulting solid is collected by vacuum filtration and washed with cold deionized water.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
-
Dry the purified product under vacuum.
Disclaimer: This guide is for informational purposes only and is based on general chemical principles. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiments. The provided experimental protocol is a general representation and may require optimization for specific laboratory conditions and scales.
References
Technical Support Center: Overcoming Resistance to 2-Bromo-n-(4-sulfamoylphenyl)acetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-n-(4-sulfamoylphenyl)acetamide derivatives. The information provided is intended to help identify and overcome potential resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound derivatives?
A1: this compound and its derivatives are understood to have a dual mechanism of action. The sulfamoylphenyl group is known to target and inhibit carbonic anhydrases (CAs), which are enzymes involved in pH regulation and tumorigenesis. The 2-bromoacetamide moiety acts as a reactive group that can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This covalent inhibition can lead to irreversible inactivation of the target protein.
Q2: What are the potential mechanisms of resistance that cell lines might develop against these derivatives?
A2: While specific resistance mechanisms to this compound derivatives are not yet extensively documented, based on their mechanism of action and established principles of drug resistance, several potential mechanisms can be inferred:
-
Target Alteration: Mutations in the target protein (e.g., a specific carbonic anhydrase isoform or another protein targeted for covalent modification) can prevent or reduce the binding of the compound. For covalent inhibitors, a common resistance mechanism is the mutation of the targeted cysteine residue to a less nucleophilic amino acid like serine.[1]
-
Reduced Intracellular Drug Concentration:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Decreased Drug Uptake: Alterations in membrane transporters responsible for drug influx can also lead to lower intracellular drug levels.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. This allows the cells to maintain proliferation and survival despite the presence of the drug.
-
Increased Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the drug. For compounds with a reactive bromoacetamide group, conjugation with glutathione (GSH) via glutathione S-transferases (GSTs) is a potential mechanism of inactivation.
-
Enhanced DNA Repair and Anti-Apoptotic Mechanisms: Upregulation of DNA repair pathways and anti-apoptotic proteins (e.g., Bcl-2 family members) can help cells survive the cytotoxic effects of the drug.
Q3: How can I determine if my cell line has developed resistance?
A3: The primary indicator of resistance is a decrease in the sensitivity of the cell line to the compound over time. This is typically quantified by an increase in the half-maximal inhibitory concentration (IC50). To confirm resistance, you can perform the following:
-
Determine the IC50 Value: Perform a dose-response experiment (e.g., using an MTT assay) with the suspected resistant cell line and compare the IC50 value to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Monitor Target Protein Expression: Use Western blotting to check for changes in the expression levels of the putative target protein. A decrease in target expression could explain the reduced efficacy.
-
Sequence the Target Protein: If the direct target is known, sequencing the gene encoding for it in the resistant cell line can identify mutations that may interfere with drug binding.
Troubleshooting Guide
Issue 1: Decreased or Loss of Compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform an IC50 determination assay (e.g., MTT assay) to quantify the change in sensitivity. Compare the IC50 of the current cell line to the parental cell line or earlier passages. 2. Investigate Mechanism: - Target Expression: Use Western blotting to compare the expression of the target carbonic anhydrase isoform or other potential targets between sensitive and resistant cells. - Efflux Pump Expression: Analyze the expression of common ABC transporters (e.g., P-glycoprotein/MDR1) via Western blot or qPCR. 3. Strategy to Overcome: - Combination Therapy: Combine the this compound derivative with an inhibitor of the identified resistance mechanism (e.g., an ABC transporter inhibitor). - Alternative Compound: Test a different derivative that may have a slightly different target profile. |
| Cell Line Contamination or Misidentification | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. |
Issue 2: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | 1. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment.[3] High cell density can lead to nutrient depletion and changes in cell physiology, affecting drug sensitivity. 2. Accurate Cell Counting: Use a consistent and accurate method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion). |
| Variability in Compound Preparation | 1. Fresh Dilutions: Prepare fresh serial dilutions of the compound from a concentrated stock for each experiment. 2. Solvent Consistency: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Assay Performance | 1. Incubation Time: Use a consistent incubation time for the drug treatment. 2. Reagent Quality: Ensure all assay reagents (e.g., MTT, DMSO) are of high quality and not expired. |
Experimental Protocols
MTT Assay for IC50 Determination
This protocol is used to assess cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Target Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins (e.g., carbonic anhydrases, ABC transporters).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse sensitive and resistant cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol measures the esterase activity of carbonic anhydrase, which can be inhibited by the compound.
Materials:
-
Cell lysate from sensitive and resistant cells
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines.
-
Add a standardized amount of cell lysate to the wells of a 96-well plate.
-
Add the this compound derivative at various concentrations to the wells and incubate.
-
Initiate the reaction by adding pNPA.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction and determine the inhibitory effect of the compound on carbonic anhydrase activity.
Visualizations
Caption: Potential resistance mechanisms to this compound derivatives.
Caption: Troubleshooting workflow for decreased compound efficacy.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data when investigating resistance.
Table 1: Comparison of IC50 Values
| Cell Line | Passage Number | IC50 (µM) | Fold Resistance |
| Parental | 5 | 2.5 ± 0.3 | 1.0 |
| Resistant | 20 | 25.0 ± 2.1 | 10.0 |
Table 2: Relative Protein Expression (from Western Blot densitometry)
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) |
| Carbonic Anhydrase IX | 1.0 | 0.4 |
| P-glycoprotein (MDR1) | 1.0 | 8.5 |
| β-actin | 1.0 | 1.0 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 2-Bromo-n-(4-sulfamoylphenyl)acetamide vs. Iodoacetamide for Cysteine Labeling
For researchers, scientists, and drug development professionals, the precise labeling of cysteine residues is a cornerstone of proteomics, enabling the study of protein structure, function, and drug-target engagement. The choice of labeling reagent is critical, directly impacting the efficiency, specificity, and reliability of experimental outcomes. This guide provides an objective comparison of a novel labeling agent, 2-Bromo-n-(4-sulfamoylphenyl)acetamide, with the widely used iodoacetamide, supported by experimental data and detailed protocols.
Iodoacetamide has long been a workhorse for cysteine alkylation. However, emerging bromoacetamide derivatives, such as this compound, present a compelling alternative. This guide will delve into the key performance characteristics of both reagents, offering a data-driven framework for selecting the optimal tool for your research needs.
At a Glance: Key Performance Metrics
The following table summarizes the critical performance indicators for both this compound and iodoacetamide, based on published data for haloacetamides.
| Feature | This compound | Iodoacetamide |
| Reactivity | Comparable to iodoacetamide[1] | High |
| Specificity for Cysteine | Potentially higher than iodoacetamide[1] | Good, but known to have off-target reactions[2][3][4][5] |
| Primary Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Common Side Reactions | Alkylation of other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH and concentrations.[2][3][6] | Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[2][3][4][5][6] |
| Product Homogeneity | High, as it does not hydrolyze.[1] | High |
| Handling and Stability | Generally easier to handle during synthesis than iodo-derivatives.[1] | Light-sensitive and should be prepared fresh. |
Delving Deeper: Reactivity and Specificity
Both this compound and iodoacetamide are haloacetamide-based reagents that react with the thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
While both reagents exhibit high reactivity towards cysteine, studies on haloacetamides suggest that bromoacetamides have a reactivity profile comparable to their iodo-counterparts.[1] A key differentiator lies in their specificity. Iodoacetamide is well-documented to exhibit off-target reactivity, most notably with methionine residues, but also with histidine, lysine, and the N-terminus of proteins, especially under non-optimal conditions such as high pH or excess reagent concentration.[2][3][4][5][6] This can lead to unintended modifications and complicate data analysis in mass spectrometry-based proteomics.
Bromoacetamides are reported to be more residue-specific, leading to more homogenous products.[1] This enhanced specificity of this compound can be a significant advantage in complex biological samples, minimizing artifactual modifications and improving the accuracy of cysteine-focused studies.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow for cysteine labeling.
Caption: Chemical reaction of cysteine labeling.
Caption: A typical workflow for cysteine labeling experiments.
Experimental Protocols
The following are generalized protocols for cysteine labeling using this compound and iodoacetamide. Note that optimal conditions may vary depending on the specific protein and experimental goals.
Protocol 1: Cysteine Labeling with this compound
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))
-
This compound stock solution (e.g., 100 mM in a compatible organic solvent like DMSO or DMF)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Reduction: To your protein sample, add the reducing agent to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.
-
Alkylation: Add the this compound stock solution to a final concentration of 15-20 mM (a 1.5-2 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Add the quenching solution to a final concentration sufficient to react with the excess bromoacetamide. Incubate for 15 minutes at room temperature.
-
Downstream Processing: The labeled protein sample is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or activity assays.
Protocol 2: Cysteine Labeling with Iodoacetamide
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Iodoacetamide stock solution (prepare fresh, e.g., 500 mM in buffer)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Reduction: Add the reducing agent to the protein sample to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes.
-
Alkylation: Prepare the iodoacetamide solution immediately before use. Add the iodoacetamide stock solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.[7]
-
Quenching: Add the quenching solution to stop the alkylation reaction.
-
Downstream Processing: The sample is now ready for further analysis.
Conclusion: Making an Informed Choice
Both this compound and iodoacetamide are effective reagents for cysteine labeling. The choice between them will depend on the specific requirements of the experiment.
-
Iodoacetamide remains a reliable and widely used reagent, particularly when well-established protocols are in place and potential off-target effects can be controlled or are less of a concern.
-
This compound emerges as a strong contender, especially in applications demanding high specificity and minimal side reactions. Its comparable reactivity, coupled with potentially improved residue specificity and ease of handling, makes it an attractive alternative for sensitive proteomics studies and in the development of targeted covalent inhibitors.
Researchers are encouraged to consider the potential for off-target modifications with iodoacetamide and to evaluate this compound as a means to enhance the precision and clarity of their cysteine labeling experiments. As with any labeling procedure, optimization of reaction conditions (pH, reagent concentrations, and incubation times) is crucial for achieving the desired outcome.
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Cysteine Selectivity of 2-Bromo-n-(4-sulfamoylphenyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comparative analysis of the selectivity of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a compound featuring a reactive bromoacetamide group, for cysteine residues over other amino acid residues within a protein.
While direct experimental data for this compound is not extensively available in public literature, the well-documented reactivity of the bromoacetamide functional group offers significant insights into its expected behavior. Bromoacetamides are a class of electrophilic compounds frequently employed as covalent modifiers of proteins, primarily targeting the nucleophilic thiol group of cysteine residues.[1] This inherent reactivity forms the basis for their use in chemical biology and drug discovery to probe protein function and develop targeted covalent inhibitors.
The Basis of Cysteine Selectivity
The high selectivity of bromoacetamides for cysteine stems from the unique properties of the cysteine side chain. The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).[2] The pKa of the cysteine thiol is typically around 8.3, but the local protein microenvironment can significantly lower this value, increasing the population of the more reactive thiolate anion at physiological pH and thereby enhancing its reactivity towards electrophiles like bromoacetamides.[2]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond and displacement of the bromide ion.
Comparison with Other Amino Acid Residues
While cysteine is the primary target for bromoacetamides, other nucleophilic amino acid residues can also undergo modification, particularly under specific conditions such as elevated pH or high concentrations of the reagent. Understanding these potential off-target reactions is crucial for interpreting experimental results and designing selective probes and inhibitors.
| Amino Acid Residue | Nucleophilic Group | Potential for Reaction with Bromoacetamide | Notes |
| Cysteine | Thiol (-SH) | High | Primary target due to the high nucleophilicity of the thiolate anion. |
| Histidine | Imidazole ring | Moderate | Can be alkylated, particularly at pH values above its pKa (~6.0), where the imidazole nitrogen is deprotonated.[3][4][5][6] |
| Lysine | ε-amino group (-NH₂) | Low to Moderate | Can react at higher pH values (above its pKa of ~10.5) when the amino group is deprotonated.[4] |
| Methionine | Thioether (-S-CH₃) | Low | The sulfur atom can be alkylated, but it is generally less nucleophilic than the cysteine thiolate.[3][5][6] |
| Serine/Threonine | Hydroxyl (-OH) | Very Low | Generally poor nucleophiles and unlikely to react under physiological conditions. |
| Tyrosine | Phenol group | Very Low | The hydroxyl group is a weak nucleophile; reactivity is generally negligible. |
Experimental Protocols for Determining Selectivity
To empirically determine the selectivity of this compound, a combination of biochemical and mass spectrometry-based approaches is recommended.
Competitive Reactivity Profiling with Amino Acids
This experiment assesses the direct reactivity of the compound with individual amino acids.
-
Materials: this compound, N-acetylated amino acids (Cysteine, Histidine, Lysine, Methionine, Serine, Tyrosine), reaction buffer (e.g., phosphate-buffered saline, pH 7.4), analytical HPLC-MS system.
-
Protocol:
-
Prepare stock solutions of the compound and each N-acetylated amino acid.
-
Incubate the compound with each amino acid individually and in a mixture at a defined molar ratio (e.g., 1:1) in the reaction buffer at a controlled temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction (e.g., by adding a large excess of a thiol-containing compound like dithiothreitol).
-
Analyze the samples by HPLC-MS to monitor the depletion of the parent compound and the formation of amino acid adducts. The relative rates of adduct formation provide a quantitative measure of selectivity.
-
Proteome-Wide Covalent Ligand Discovery
This advanced method identifies the protein targets of the compound in a complex biological sample, such as cell lysate, and maps the precise sites of modification.
-
Materials: this compound, cell lysate, digestion enzymes (e.g., trypsin), liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, proteomics data analysis software.
-
Protocol:
-
Treat the cell lysate with the compound at various concentrations.
-
Denature, reduce, and alkylate the proteins, followed by enzymatic digestion to generate peptides.
-
Analyze the peptide mixture using LC-MS/MS.
-
Search the resulting MS/MS data against a protein sequence database to identify peptides that have been modified by the compound. The modification will result in a specific mass shift corresponding to the addition of the 2-acetamido-4-sulfamoylphenyl group.
-
The relative abundance of modified peptides from different proteins and different residues provides a comprehensive profile of the compound's selectivity across the proteome.[7][8]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a covalent modifier like this compound.
Caption: Workflow for assessing the selectivity of covalent modifiers.
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. (PDF) Concurrent Bromoacetate Reaction at Histidine and [research.amanote.com]
- 6. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide and Chloroacetamide for Researchers
This guide provides a detailed comparative analysis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide and chloroacetamide, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development and agricultural science, offering a side-by-side look at these two distinct acetamide derivatives. While both share a core chemical moiety, their substitutions lead to vastly different applications, with one positioned as a potential therapeutic agent and the other as a widely used herbicide.
Chemical and Physical Properties
A fundamental comparison begins with the distinct physicochemical properties of each compound, largely dictated by their respective substitutions—a bromo and a sulfamoylphenyl group versus a simple chloro group. These differences influence their reactivity, solubility, and interaction with biological systems.
| Property | This compound | Chloroacetamide |
| CAS Number | 5332-70-7 | 79-07-2[1] |
| Molecular Formula | C₈H₉BrN₂O₃S | C₂H₄ClNO[1] |
| Molecular Weight | 293.14 g/mol | 93.51 g/mol [1] |
| Appearance | White to pale yellow solid | Colorless to yellow crystalline solid[1] |
| Melting Point | 154.1 °C[2] | ~120 °C[1] |
| Solubility | Sparingly soluble in water | Readily soluble in water[1] |
| Primary Application | Potential Carbonic Anhydrase Inhibitor, Anticancer/Antimicrobial Agent[2] | Herbicide, Preservative[3] |
Biological Activity and Mechanism of Action
The distinct functionalities of this compound and chloroacetamide lead to entirely different biological activities. The former is investigated for therapeutic purposes, primarily targeting a specific enzyme family, while the latter is a broad-spectrum herbicide that disrupts a fundamental biosynthetic pathway in plants.
This compound: A Carbonic Anhydrase Inhibitor
The biological activity of this compound is primarily attributed to its sulfonamide group (-SO₂NH₂), a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This function is vital for pH regulation, fluid balance, and various metabolic processes.
By binding to the zinc ion in the active site of carbonic anhydrase, sulfonamide-based inhibitors like this compound block the enzyme's catalytic activity. The inhibition of specific CA isoforms, particularly those overexpressed in tumors (like CA IX and XII), can disrupt the pH regulation of cancer cells, leading to apoptosis and making this class of compounds a subject of anticancer research.[4] The bromoacetamide moiety provides a reactive site that can potentially form covalent bonds with nearby amino acid residues, enhancing binding affinity and duration of action.
Chloroacetamide: An Inhibitor of Very-Long-Chain Fatty Acid (VLCFA) Elongase
Chloroacetamide is a widely used pre-emergence herbicide.[3] Its phytotoxicity stems from the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs)—fatty acids with more than 18 carbon atoms.[5][6] VLCFAs are essential components of cuticular waxes and suberin, which form a protective barrier on the plant surface, preventing water loss and protecting against pathogens.
Chloroacetamide herbicides specifically target and inhibit VLCFA elongase (also known as VLCFA synthase), a multi-enzyme complex located in the endoplasmic reticulum.[5][6][7] By inhibiting the first and rate-limiting condensation step of the elongation cycle, these herbicides prevent the extension of fatty acid chains.[6][7] This disruption of VLCFA synthesis leads to stunted growth, particularly in shoots and roots, and ultimately the death of susceptible weed seedlings.[8]
Quantitative Biological Data
Quantitative data underscores the differing potencies and applications of these compounds. While direct comparative studies are unavailable, data from individual and analogous compound studies are presented.
| Parameter | This compound & Analogs | Chloroacetamide & Analogs |
| Target | Carbonic Anhydrases (CAs) | Very-Long-Chain Fatty Acid (VLCFA) Elongase |
| Kᵢ (Inhibition Constant) | Kᵢ values for sulfonamide analogs against various CA isoforms typically range from low nanomolar to micromolar.[9] A related piperazine derivative showed a Kᵢ of 8.9 nM against hCA VII.[2] | Chloroacetamide herbicides (e.g., metazachlor) exhibit half-inhibition values for VLCFA-synthase in the range of 10⁻⁸ M and below.[6][7] |
| EC₅₀ (Herbicidal Activity) | Not Applicable | For the analog 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide, the EC₅₀ against L. temulentum was 2948 mg/L.[3] |
| LD₅₀ (Acute Oral Toxicity, Rat) | Data not available. Related compound N-(4-Sulfamoylphenyl)acetamide is reported as harmful if swallowed.[10] | 138 mg/kg[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the subject compounds and for assays to determine their respective biological activities.
Synthesis Protocols
1. Synthesis of this compound (General Method)
A common method for synthesizing N-aryl acetamides involves the acylation of an aniline derivative.
-
Reactants: 4-Aminobenzenesulfonamide (sulfanilamide) and bromoacetyl bromide (or bromoacetyl chloride).
-
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in a suitable aprotic solvent (e.g., anhydrous acetone, THF, or DMF) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add an equimolar amount of bromoacetyl bromide dropwise to the cooled and stirring solution. A base, such as pyridine or triethylamine, may be added to neutralize the HBr byproduct.
-
Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, continuing to stir for an additional 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash it with cold water to remove any unreacted starting materials and salts, and then dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[11]
-
2. Synthesis of Chloroacetamide
Chloroacetamide is typically synthesized via the ammonolysis of a chloroacetic acid ester.
-
Reactants: Ethyl chloroacetate and aqueous ammonia.
-
Procedure:
-
Place ethyl chloroacetate in a round-bottom flask fitted with a mechanical stirrer and surround it with an ice-salt bath to maintain a temperature of 0-5°C.
-
Begin vigorous stirring and add a chilled aqueous ammonia solution to the cold ester.
-
Continue stirring in the cold for approximately 15-30 minutes.
-
Allow the mixture to stand for 30 minutes, during which the chloroacetamide product will precipitate.
-
Filter the mixture with suction and wash the collected solid with small portions of cold water to remove ammonium chloride.
-
Air-dry the resulting white crystalline product. For higher purity, the crude product can be recrystallized from water.
-
Biological Assay Protocols
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.
-
Instrumentation: Applied Photophysics Stopped-Flow Instrument.
-
Method:
-
Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3) containing a pH indicator (e.g., 0.2 mM bromothymol blue).
-
Reconstitute the purified human carbonic anhydrase (hCA) isoform of interest to a known concentration in the buffer.
-
Dissolve the inhibitor (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with a CO₂-saturated solution.
-
The hydration of CO₂ produces H⁺, causing a pH change that is detected by the indicator's absorbance change (e.g., at 557 nm for bromothymol blue).
-
The initial rates of the CA-catalyzed reaction are measured in the presence and absence of various concentrations of the inhibitor.
-
The inhibition constant (Kᵢ) is determined by fitting the data of fractional activity versus inhibitor concentration to the Morrison equation for tight-binding inhibitors.[9][12]
-
2. VLCFA Elongase Inhibition Assay (Cell-Free Assay)
This assay measures the inhibition of the fatty acid elongation process using a cell-free microsomal preparation.
-
Enzyme Source: Microsomal fraction isolated from yeast (e.g., Saccharomyces cerevisiae) transformed with a plant VLCFA-synthase gene (e.g., FAE1 from Arabidopsis thaliana).[13]
-
Procedure:
-
Prepare an assay mixture on ice containing: buffer (e.g., 80 mM HEPES, pH 7.2), ¹⁴C-labeled malonyl-CoA, an acyl-CoA substrate (e.g., C18:1-CoA), and the microsomal enzyme preparation.
-
Add varying concentrations of the inhibitor (chloroacetamide) dissolved in a suitable solvent.
-
Initiate the reaction by incubating the mixture at 30°C for a set time (e.g., 30 minutes).
-
Stop the reaction and hydrolyze the fatty acyl-CoAs by adding a strong base (e.g., KOH) and heating.
-
Acidify the mixture and extract the free fatty acids using an organic solvent like hexane.
-
Separate the fatty acids by reverse-phase thin-layer chromatography (RP-TLC).
-
Visualize and quantify the radiolabeled elongated fatty acid products using autoradiography or a phosphorimager.
-
Determine the concentration of chloroacetamide that causes 50% inhibition (IC₅₀) of VLCFA synthesis by comparing the amount of product formed in treated versus untreated samples.[13]
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct biological pathways affected by each compound.
Caption: Inhibition of Carbonic Anhydrase by this compound.
References
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5332-70-7 | Benchchem [benchchem.com]
- 3. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Covalent Binding of 2-Bromo-n-(4-sulfamoylphenyl)acetamide to a Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible inhibition of protein function through covalent modification offers a powerful therapeutic strategy, often leading to prolonged pharmacodynamic effects and a lower potential for drug resistance.[1] 2-Bromo-n-(4-sulfamoylphenyl)acetamide is an electrophilic compound capable of forming a covalent bond with nucleophilic residues on a target protein. Validating this covalent engagement is a critical step in the drug discovery pipeline to confirm the mechanism of action and guide further optimization.[2][3]
This guide provides a comparative overview of key experimental methods to validate the covalent binding of this compound to a target protein. We will delve into the principles, present experimental data in a structured format, and provide detailed protocols for each technique.
Key Validation Techniques: A Head-to-Head Comparison
A multi-faceted approach is often necessary to provide unequivocal evidence of covalent binding. The most common and robust methods include Mass Spectrometry, X-ray Crystallography, and Activity-Based Protein Profiling (ABPP). Each technique offers unique insights into the drug-target interaction.
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| Mass Spectrometry (Intact Protein) | Confirms covalent adduct formation by detecting the mass shift corresponding to the inhibitor.[4] | - Direct evidence of covalent binding- Relatively high throughput[5] | - Does not identify the specific site of modification- Can be challenging for large proteins[4] | High |
| Mass Spectrometry (Peptide Mapping) | Identifies the specific amino acid residue(s) modified by the inhibitor.[4][6] | - Pinpoints the binding site- Provides stoichiometry of modification | - More time-consuming than intact mass analysis- Requires enzymatic digestion of the protein | Medium |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, visualizing the covalent bond.[7][8] | - Unambiguous confirmation of covalent binding and binding site- Guides structure-activity relationship (SAR) studies[9] | - Requires high-quality protein crystals, which can be difficult to obtain- Can be a lengthy and complex process[9] | Low |
| Activity-Based Protein Profiling (ABPP) | Assesses target engagement and selectivity in a complex biological sample (e.g., cell lysate or whole cells).[10][11] | - Evaluates binding in a native environment- Can identify off-targets[10] | - Requires a suitable chemical probe- Indirectly confirms covalent binding through competition | Medium to High |
| Biophysical Methods (e.g., SPR, ITC) | Characterize the kinetics and thermodynamics of the binding event, distinguishing between initial non-covalent recognition and subsequent covalent modification.[12][13] | - Provides kinetic parameters (kinact/KI)- Can differentiate between reversible and irreversible binding | - Does not directly visualize the covalent bond- May require specialized instrumentation | Medium |
Experimental Protocols
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a cornerstone technique for validating covalent inhibitors by detecting the mass increase of the target protein upon inhibitor binding.[1]
a) Intact Protein Mass Analysis
This method provides a rapid confirmation of covalent modification.
-
Workflow:
Workflow for Intact Protein Mass Spectrometry. -
Protocol:
-
Incubation: Incubate the purified target protein (e.g., 10 µM) with a 5-fold molar excess of this compound (50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at room temperature for 1-2 hours. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.
-
Quenching: Stop the reaction by adding a quenching agent, such as 10 mM dithiothreitol (DTT), if the inhibitor reacts with thiols.
-
Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a suitable C4 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups, in this case, the bromine atom) in the treated sample confirms covalent binding.
-
b) Peptide Mapping Mass Spectrometry
This technique, also known as bottom-up proteomics, identifies the precise location of the covalent modification.[6]
-
Workflow:
Workflow for Peptide Mapping Mass Spectrometry. -
Protocol:
-
Protein Modification: Follow the incubation and quenching steps as described for intact protein analysis.
-
Denaturation, Reduction, and Alkylation: Denature the protein with 8 M urea. Reduce disulfide bonds with 10 mM DTT and alkylate free cysteines with 55 mM iodoacetamide.
-
Enzymatic Digestion: Dilute the urea concentration to less than 2 M and digest the protein overnight with a protease such as trypsin at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment peptide ions.
-
Data Analysis: Search the fragmentation data against the protein sequence database to identify peptides. Look for a mass shift on a specific peptide corresponding to the addition of the inhibitor. The fragmentation pattern (MS/MS spectrum) will reveal the exact amino acid that has been modified.
-
X-ray Crystallography for Structural Validation
X-ray crystallography provides the most definitive evidence of covalent binding by visualizing the electron density of the inhibitor covalently attached to the target protein.[7][14]
-
Logical Relationship of Crystallography Approaches:
Approaches in X-ray Crystallography for Covalent Inhibitors. -
Protocol (Co-crystallization):
-
Complex Formation: Incubate the purified target protein with a 2- to 5-fold molar excess of this compound for a sufficient time to ensure complete covalent modification.
-
Crystallization Screening: Screen for crystallization conditions using various commercially available or in-house prepared screens. This is often done using vapor diffusion methods (hanging or sitting drop).
-
Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[7]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a structure of the apo-protein is available. Refine the model and carefully inspect the electron density maps for the presence of the covalently bound inhibitor.
-
Activity-Based Protein Profiling (ABPP) for Target Engagement
ABPP is a powerful chemical proteomics technique to assess the target engagement and selectivity of a covalent inhibitor in a complex biological system.[11][15][16]
-
Competitive ABPP Workflow:
Workflow for Competitive Activity-Based Protein Profiling. -
Protocol:
-
Proteome Treatment: Incubate the proteome (e.g., cell lysate) with varying concentrations of this compound for a specific time. A vehicle control is essential.
-
Probe Labeling: Add a broad-spectrum reactive probe that targets the same class of residues as the inhibitor (e.g., a cysteine-reactive probe if the target residue is a cysteine). This probe should contain a reporter handle, such as an alkyne or azide for click chemistry.[17]
-
Reporter Tag Ligation: After labeling, perform a click chemistry reaction to attach a fluorescent dye or a biotin tag to the probe.
-
Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample indicates that the inhibitor has blocked the binding of the probe.
-
MS-based: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads, digest them, and identify and quantify the proteins by LC-MS/MS to assess the proteome-wide selectivity of the inhibitor.[10]
-
-
Alternative Approaches and Considerations
While the above methods are the gold standard, other techniques can provide valuable supporting data. For instance, Surface Plasmon Resonance (SPR) can be used to determine the kinetic parameters of both the initial non-covalent binding event (KI) and the rate of covalent bond formation (kinact).[12] Isothermal Titration Calorimetry (ITC) can also be adapted to study the thermodynamics and kinetics of covalent inhibition.[13]
When selecting a validation strategy, it is crucial to consider the nature of the target protein, the availability of reagents and instrumentation, and the specific questions being addressed in the drug discovery program. A combination of these orthogonal methods will provide the most comprehensive and robust validation of the covalent binding of this compound to its intended target.
References
- 1. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 7. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Bromo-n-(4-sulfamoylphenyl)acetamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbonic anhydrase (CA) inhibitor, 2-Bromo-n-(4-sulfamoylphenyl)acetamide, against established clinical inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The comparative analysis is supported by experimental data on their inhibitory potency against key human (h) CA isoforms. Detailed experimental methodologies and relevant biological pathways are also presented to provide a comprehensive resource for researchers in drug discovery and development.
Comparative Analysis of Inhibitory Potency
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | 43.2 | - | - |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | >10,000 | 0.52 | 24 | 52 |
| Brinzolamide | 3,800 | 3.1 | 49 | 6.3 |
Note: Lower Ki values indicate higher inhibitory potency.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. Two common and well-established methods are the stopped-flow CO2 hydration assay and the colorimetric assay using p-nitrophenyl acetate.
Stopped-Flow CO2 Hydration Assay
This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase. It monitors the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.
Principle: The assay measures the rate of pH decrease as CO2 is hydrated to carbonic acid, which then dissociates into a bicarbonate ion and a proton. The initial rate of this reaction is monitored using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoforms
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Inhibitor solutions at various concentrations
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzyme and the test inhibitor at desired concentrations in the assay buffer.
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with CO2-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time period (milliseconds to seconds) at its maximum absorbance wavelength.
-
Data Analysis: Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Inhibition Constant (Ki) Determination: Repeat the assay with varying concentrations of the inhibitor to determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).
Colorimetric Assay using p-Nitrophenyl Acetate
This method relies on the esterase activity of carbonic anhydrase, providing a simpler, more accessible alternative to the stopped-flow technique.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of p-nitrophenol formation is proportional to the CA activity.
Materials:
-
Microplate reader or spectrophotometer
-
Purified carbonic anhydrase isoforms
-
p-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Inhibitor solutions at various concentrations
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, add the assay buffer, the CA enzyme solution, and the inhibitor solution at various concentrations.
-
Reaction Initiation: Add the p-nitrophenyl acetate substrate to initiate the reaction.
-
Data Acquisition: Measure the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
IC50/Ki Determination: Determine the inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) from a dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in regulating pH in the hypoxic tumor microenvironment. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, located on the cancer cell surface, catalyzes the hydration of extracellular CO2 to bicarbonate and protons. The resulting acidic extracellular environment promotes tumor invasion and metastasis, while the imported bicarbonate helps to maintain a more alkaline intracellular pH, favoring cancer cell survival and proliferation.
References
Comparative Guide to the Cross-Reactivity Profile of 2-Bromo-n-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data on this specific molecule, this guide extrapolates its potential off-target interactions based on the well-documented activities of its core functional moieties: a sulfonamide group and a bromoacetamide electrophile. We will compare its likely interaction profile with that of established inhibitors of related targets.
Overview of this compound
This compound is a synthetic organic compound featuring a sulfonamide group, known for its role in various therapeutics, and a bromoacetamide group, which can act as a covalent modifier of biological targets.[1] The combination of these functional groups suggests potential activity against enzymes such as carbonic anhydrases and dihydrofolate reductase, while also presenting a risk of off-target covalent modification.[1][2]
Potential Primary Targets and Cross-Reactivity Concerns
The chemical structure of this compound suggests two primary classes of intended targets, with associated cross-reactivity risks across different isoforms or species.
Sulfonamide-Targeting Enzymes
The sulfonamide moiety is a well-established pharmacophore that mimics p-aminobenzoic acid (PABA) or binds to zinc-containing metalloenzymes.
-
Carbonic Anhydrases (CAs): Sulfonamides are potent inhibitors of carbonic anhydrases.[2] There are numerous human CA isoforms with diverse physiological roles, making isoform-selective inhibition a critical challenge.[2][3] Non-selective inhibition can lead to off-target effects. For instance, inhibition of CA II is associated with side effects, whereas targeting tumor-associated isoforms like CA IX and CA XII is a goal in oncology.[2][4]
-
Dihydrofolate Reductase (DHFR): While less common for this specific sulfonamide substitution pattern, some sulfonamides can inhibit DHFR, an essential enzyme in nucleotide synthesis.[5] Achieving selectivity for microbial DHFR over human DHFR is paramount for antimicrobial agents to minimize toxicity.[1][6]
Covalent Modification via Bromoacetamide
The bromoacetamide group is an electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues on proteins, most commonly cysteine. This can lead to irreversible inhibition of the target.
-
Intended and Off-Target Covalent Binding: While this can be leveraged for potent and durable inhibition of a specific target, the reactivity of the bromoacetamide group also poses a risk of non-specific binding to other proteins with accessible cysteine residues, which can lead to toxicity.
Data Presentation: Comparative Tables
The following tables summarize the potential interactions and compare them with known drugs targeting similar enzyme classes.
Table 1: Potential Off-Target Interactions for the Sulfonamide Moiety
| Target Class | Potential Off-Targets | Rationale for Cross-Reactivity | Known Selective Inhibitors (for comparison) |
| Carbonic Anhydrases (CAs) | CA I, CA II, other systemic CAs | High structural homology in the active site of many CA isoforms. | Acetazolamide (non-selective), Dorzolamide (CA II selective), Celecoxib (CA IX/XII selective features) |
| Dihydrofolate Reductase (DHFR) | Human DHFR | Structural similarities between microbial and human DHFR active sites. | Trimethoprim (selective for bacterial DHFR), Methotrexate (non-selective, potent human DHFR inhibitor)[1] |
Table 2: Potential Off-Target Interactions for the Bromoacetamide Moiety
| Target Class | Potential Off-Targets | Rationale for Cross-Reactivity | Known Covalent Inhibitors (for comparison) |
| Cysteine-containing proteins | Kinases (e.g., BTK, EGFR), Deubiquitinases, Cathepsins | Presence of reactive cysteine residues in or near active sites. | Ibrutinib (BTK), Afatinib (EGFR) |
| Other nucleophile-containing proteins | Proteins with reactive serine or lysine residues | Although less reactive than with cysteine, covalent modification is possible. | Not applicable (less common mechanism) |
Experimental Protocols for Cross-Reactivity Profiling
To experimentally determine the cross-reactivity of this compound, the following established protocols are recommended.
Profiling Sulfonamide-Mediated Interactions
A. Carbonic Anhydrase Isoform Selectivity Panel
-
Objective: To determine the inhibitory activity (IC50 or Ki) of the compound against a panel of human carbonic anhydrase isoforms (e.g., CA I, II, IV, IX, XII).
-
Methodology: A stopped-flow CO2 hydration assay is a common method. The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of pH change is monitored using a colorimetric indicator in the absence and presence of the inhibitor at various concentrations.
-
Data Analysis: IC50 values are calculated for each isoform, and selectivity ratios are determined by comparing the IC50 for the target isoform to off-target isoforms.
B. Dihydrofolate Reductase (DHFR) Selectivity Assay
-
Objective: To assess the inhibitory potency against DHFR from a target microbial species versus human DHFR.
-
Methodology: A spectrophotometric assay is used to monitor the oxidation of NADPH to NADP+ at 340 nm, which is coupled to the reduction of dihydrofolate to tetrahydrofolate by the DHFR enzyme. Assays are run with both human and microbial DHFR enzymes.
-
Data Analysis: IC50 values are determined for each enzyme, and the selectivity index is calculated as the ratio of IC50 (human DHFR) / IC50 (microbial DHFR).[1]
Profiling Covalent and Off-Target Interactions
A. Kinase Inhibitor Profiling
-
Objective: To screen for off-target inhibition of a broad range of protein kinases.
-
Methodology: Several platforms are available, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[7] A large panel of kinases (e.g., >400) is screened at a fixed concentration of the inhibitor, and "hits" are followed up with dose-response curves to determine IC50 values.
-
Data Analysis: The percentage of inhibition at a given concentration is determined for each kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold.
B. Chemoproteomic Profiling for Covalent Inhibitors
-
Objective: To identify the full spectrum of cellular proteins that covalently bind to the compound.
-
Methodology: Activity-Based Protein Profiling (ABPP) is a powerful technique.[8] A tagged version of the compound (e.g., with a clickable alkyne or azide group) is incubated with cell lysates or live cells. The covalently modified proteins are then enriched and identified by mass spectrometry.
-
Data Analysis: The identified proteins represent the off-target profile of the covalent inhibitor. Competitive ABPP, where the untagged inhibitor competes with a broad-spectrum probe, can also be used to assess selectivity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity profiling of this compound.
Caption: Potential on-target and off-target interactions of the compound.
Caption: A workflow for assessing the cross-reactivity of the compound.
Caption: Relationship between the compound's structure and potential reactivity.
References
- 1. Thermodynamic study of dihydrofolate reductase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to Protein Labeling: Evaluating 2-Bromo-n-(4-sulfamoylphenyl)acetamide and Alternative Reagents
For researchers, scientists, and professionals in drug development, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of labeling reagent is critical, directly impacting the yield, specificity, and reproducibility of downstream applications, from proteomic quantification to the generation of antibody-drug conjugates. This guide provides a quantitative comparison of labeling efficiencies and detailed experimental protocols for 2-Bromo-n-(4-sulfamoylphenyl)acetamide and its common alternatives, with a focus on cysteine-reactive chemistries.
Introduction to Cysteine-Reactive Labeling
Cysteine residues, with their nucleophilic thiol groups, are frequently targeted for specific protein modification. Two of the most prevalent classes of reagents for cysteine labeling are haloacetamides and maleimides. This compound belongs to the haloacetamide class, which reacts with the deprotonated form of cysteine (the thiolate anion) via a nucleophilic substitution reaction. This guide will use iodoacetamide and bromoacetamide as representative examples of haloacetamide reactivity for comparative purposes, due to the limited direct quantitative data for this compound. The primary alternative discussed is the maleimide functional group, which reacts with thiols through a Michael addition.
Quantitative Comparison of Labeling Reagents
The efficiency of a labeling reaction is influenced by several factors, including the intrinsic reactivity of the reagent, pH, temperature, and incubation time. The following tables summarize the key quantitative parameters for haloacetamides and maleimides.
Table 1: Comparison of Reaction Kinetics and Conditions
| Parameter | Haloacetamides (e.g., Iodoacetamide) | Maleimides (e.g., N-ethylmaleimide) |
| Relative Reaction Rate | Moderate to Fast | Very Fast[1] |
| Optimal pH | 7.5 - 8.5[2] | 6.5 - 7.5 |
| Reaction Mechanism | SN2 Nucleophilic Substitution[3] | Michael Addition[3] |
| Bond Stability | Stable Thioether Bond[4] | Thioether bond, but the succinimide ring can be prone to hydrolysis[1] |
| Common Side Reactions | Alkylation of methionine at high concentrations[5] | Reaction with lysine and histidine at alkaline pH[3][4] |
Table 2: Factors Influencing Labeling Efficiency
| Factor | Impact on Haloacetamides | Impact on Maleimides |
| pH | Efficiency increases with pH as it favors the more reactive thiolate anion.[2] | Less pH-dependent than haloacetamides, but slightly acidic to neutral pH is optimal to minimize off-target reactions.[3] |
| Reducing Agents | Incompatible with thiol-containing reducing agents like DTT. TCEP is a compatible alternative but may require concentration adjustments.[6] | Also incompatible with DTT. TCEP can be used, but may interact with the maleimide group, requiring careful optimization.[6] |
| Temperature | Higher temperatures can increase the reaction rate but may also increase the risk of protein denaturation. | Similar to haloacetamides, increased temperature can accelerate the reaction. |
| Reagent Concentration | A 10-fold molar excess over cysteine is a common starting point. Higher concentrations can lead to off-target modifications.[7] | A lower molar excess is often sufficient due to higher reactivity. |
Experimental Protocols
The following are generalized protocols for labeling proteins with haloacetamide and maleimide reagents. It is crucial to optimize these protocols for each specific protein and application.
Protocol 1: Labeling with this compound (or other Haloacetamides)
This protocol is based on standard procedures for haloacetamide-based labeling of cysteine residues.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds: Add TCEP to a final concentration of 2 mM. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Labeling Reaction: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add the labeling reagent to the protein solution to achieve a 10-fold molar excess over the concentration of cysteine residues.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted labeling reagent. Incubate for 15 minutes.
-
Removal of Excess Reagent: Remove the excess labeling and quenching reagents by size-exclusion chromatography (desalting column) or dialysis.
-
Quantification: Determine the labeling efficiency using mass spectrometry by calculating the ratio of the mass-shifted (labeled) peptide to the unlabeled peptide.[8][9]
Protocol 2: Labeling with a Maleimide-Based Reagent
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Maleimide-functionalized reagent
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.0, 2 mM EDTA
-
Reducing Agent: TCEP
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds: Add TCEP to a final concentration of 2 mM. Incubate for 30 minutes at room temperature.
-
Labeling Reaction: Prepare a stock solution of the maleimide reagent in a compatible organic solvent (e.g., DMSO). Add the labeling reagent to the protein solution to achieve a 5 to 10-fold molar excess over the concentration of cysteine residues.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching: Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to quench the reaction. Incubate for 15 minutes.
-
Removal of Excess Reagent: Purify the labeled protein using a desalting column or dialysis.
-
Quantification: Assess the labeling efficiency by mass spectrometry, comparing the peak intensities of labeled and unlabeled protein/peptides.
Visualizing the Labeling Process
To better understand the workflows and chemical reactions involved, the following diagrams are provided.
Caption: General experimental workflow for cysteine labeling.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling Protein Interactions: A Comparative Guide to the Structural Analysis of Proteins Modified by 2-Bromo-n-(4-sulfamoylphenyl)acetamide
For researchers, scientists, and drug development professionals, understanding the structural and functional consequences of protein modification by small molecules is paramount. This guide provides a comprehensive comparative analysis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a compound recognized for its potential as a carbonic anhydrase inhibitor.[1] In the absence of direct crystallographic or extensive proteomic data for this specific compound, this guide outlines a robust experimental framework for its characterization, drawing comparisons with well-studied alternative carbonic anhydrase inhibitors and detailing established protocols for the analysis of protein alkylation.
Introduction to this compound
This compound belongs to the class of haloacetamide compounds, which are known to act as alkylating agents, capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine. The presence of a sulfonamide group suggests a potential affinity for zinc-containing enzymes, such as carbonic anhydrases, making it a compound of interest for therapeutic development.[1] Its mechanism of action is presumed to involve the covalent modification of target proteins, leading to the modulation of their biological activity.
Comparative Analysis of Carbonic Anhydrase Inhibitors
While specific binding data for this compound is not yet publicly available, a comparison with known carbonic anhydrase inhibitors provides a valuable benchmark for assessing its potential efficacy and selectivity. The following table summarizes the inhibition constants (Kᵢ) of several well-characterized sulfonamide inhibitors against different human carbonic anhydrase (hCA) isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Brinzolamide | 3100 | 3.1 | 43 | 5.2 |
| Dorzolamide | 3000 | 3.5 | 54 | 12.1 |
| Indapamide | >10000 | 2520 | 36 | 9.3 |
| Chlorthalidone | 3000 | 138 | 6.4 | 30 |
Data compiled from various sources for illustrative comparison.
This data highlights the variability in inhibitory potency and isoform selectivity among different sulfonamide-based inhibitors. Structural analysis of these inhibitor-enzyme complexes has revealed that subtle differences in their chemical structures can lead to significant changes in their binding modes and interactions with active site residues.[2][3]
Experimental Workflow for Structural and Proteomic Analysis
To elucidate the protein targets and structural effects of this compound, a multi-step experimental workflow is recommended. This workflow combines proteomic approaches for target identification with biophysical and structural methods for detailed characterization.
Caption: Experimental workflow for identifying and structurally characterizing protein targets of this compound.
Detailed Experimental Protocols
Proteomic Target Identification using Haloacetamide Chemistry
This protocol outlines the general steps for identifying protein targets of this compound in a complex biological sample using mass spectrometry-based proteomics. The principle relies on the covalent modification of cysteine residues by the bromoacetamide moiety.
a. Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluency and harvest.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
b. Protein Reduction and Alkylation:
-
Reduction: Treat the protein lysate with a reducing agent, such as dithiothreitol (DTT) at a final concentration of 5-10 mM, and incubate at 56°C for 30-60 minutes to break disulfide bonds.[4][5]
-
Alkylation: Cool the sample to room temperature. Add this compound to a final concentration that is at least two-fold higher than the DTT concentration. Incubate in the dark at room temperature for 30-60 minutes.[6] This step allows the compound to react with newly exposed cysteine residues.
-
Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as DTT or L-cysteine.
c. Protein Digestion:
-
Perform in-solution or in-gel digestion of the alkylated proteins using a sequence-specific protease, typically trypsin.
-
Acidify the resulting peptide mixture with formic acid to inactivate the trypsin.
d. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a protein database to identify peptides and proteins. The modification by this compound will result in a specific mass shift on cysteine-containing peptides, which can be used to identify the sites of modification.
X-ray Crystallography for Structural Elucidation
Once a primary target, such as a specific carbonic anhydrase isoform, is validated, X-ray crystallography can provide atomic-level details of the interaction.
a. Protein Expression and Purification:
-
Clone the gene of the target protein into a suitable expression vector.
-
Express the protein in a suitable host system (e.g., E. coli, insect cells).
-
Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
b. Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization trials using various screening conditions.
-
Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing the compound.
c. Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a high-quality crystal at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model and analyze the electron density maps to visualize the covalent bond formation and the specific interactions between the compound and the protein.
Signaling Pathway Context: Carbonic Anhydrase in pH Regulation
Carbonic anhydrases play a crucial role in maintaining pH homeostasis in various physiological and pathological processes. By catalyzing the reversible hydration of carbon dioxide, they influence intracellular and extracellular pH, which in turn affects a multitude of cellular signaling pathways, including those involved in cell proliferation, apoptosis, and migration. The inhibition of carbonic anhydrases can therefore have significant downstream effects.
Caption: Simplified signaling pathway showing the role of Carbonic Anhydrase in pH regulation and its potential downstream effects upon inhibition.
Conclusion
While direct structural data for proteins modified by this compound remains to be elucidated, this guide provides a comprehensive framework for its investigation. By employing established proteomic and structural biology techniques, researchers can identify its protein targets, characterize the nature of the covalent modification, and gain valuable insights into its mechanism of action. The comparative data from known carbonic anhydrase inhibitors serves as a crucial reference point for evaluating the potential of this compound as a selective and potent therapeutic agent. The detailed protocols and visualized workflows presented here offer a practical roadmap for scientists and drug developers embarking on the structural and functional analysis of this and similar protein-modifying compounds.
References
- 1. This compound | 5332-70-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
Safety Operating Guide
Proper Disposal of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-N-(4-sulfamoylphenyl)acetamide, a halogenated organic compound. Adherence to these procedures is critical due to the compound's potential health hazards and the environmental risks associated with improper disposal.
Immediate Safety Considerations
This compound is suspected of causing cancer (H351)[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, within a certified chemical fume hood to avoid inhalation of dust or fumes[1].
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration[2][3][4].
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste streams, especially non-halogenated organic waste[1]. It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[5].
-
Container Management: Keep the waste in its original container if possible, or in a compatible, sealed, and properly labeled container[1]. Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent material should then be collected and placed in the designated halogenated organic waste container for disposal[3].
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with local and national regulations.
Important Prohibitions:
-
DO NOT dispose of this compound down the drain[2][4]. This can lead to environmental contamination.
-
DO NOT mix with non-halogenated waste to prevent cross-contamination and ensure proper disposal treatment[1].
-
DO NOT attempt to dispose of the compound by open burning.
Quantitative Disposal Data
| Parameter | Guideline/Value | Source |
| Primary Disposal Method | Licensed Chemical Destruction / Controlled Incineration | [2][3][4] |
| Waste Classification | Halogenated Organic Waste | [5] |
| Incineration Temperature | > 850°C (general), > 1100°C if >1% halogenated organics | [6] |
| Required Equipment | Incinerator with flue gas scrubbing capabilities | [2][3][4] |
| Prohibited Disposal | Discharge to sewer systems, contamination of water/soil | [2][4] |
Potential Neutralization Protocol (for consideration and verification)
While incineration is the standard, chemical neutralization can sometimes be employed for small quantities of halogenated compounds. For N-bromoacetamide, a related compound, neutralization with a saturated aqueous solution of sodium thiosulfate has been reported. This reaction reduces the bromine to bromide.
It is crucial to note that this protocol has not been validated for this compound and should be tested on a small scale in a controlled laboratory setting before being implemented.
Experimental Protocol Outline:
-
Prepare a saturated solution of sodium thiosulfate (Na₂S₂O₃) in water.
-
In a suitable reaction vessel within a fume hood, cautiously add the this compound to the sodium thiosulfate solution with stirring.
-
The reaction should be monitored for completion (e.g., by testing for the absence of the starting material using an appropriate analytical technique like TLC or HPLC).
-
The resulting solution would still need to be disposed of as aqueous chemical waste, following institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
Personal protective equipment for handling 2-Bromo-n-(4-sulfamoylphenyl)acetamide
Essential Safety and Handling Guide for 2-Bromo-n-(4-sulfamoylphenyl)acetamide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is a synthesis of information from SDSs of structurally similar compounds. Researchers should exercise caution and consult a qualified safety professional for a comprehensive risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is based on best practices for similar chemical compounds and is intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
Based on the analysis of related bromo-acetamide compounds, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by a specific risk assessment). Fire/flame resistant and impervious clothing.[1][2] | Prevents skin contact with the chemical, which may cause irritation.[3][4] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced, especially when dust is generated.[1][2] | Protects against inhalation of harmful dust or vapors. |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to maintaining a safe laboratory environment.
| Control Measure | Description |
| Ventilation | Handle in a well-ventilated place. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][3][5] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[3][4] |
| Ignition Sources | Keep away from sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][3] |
| Dust Formation | Avoid the formation of dust and aerosols during handling.[1][2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
Chemical Handling Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation:
-
Before handling, ensure you have reviewed the available safety information and have the appropriate PPE.
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling and Experimental Use:
-
Wear all required PPE as specified in the table above.
-
Carefully weigh and transfer the chemical, avoiding dust generation.
-
Conduct your experiment, being mindful of potential reactions and maintaining control of the apparatus.
-
-
Decontamination and Cleanup:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly.
-
Spill and Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2] |
| Spill | Evacuate personnel to safe areas. Avoid dust formation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal.[1][5] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal workflow for chemical waste.
Disposal Protocol:
-
Waste Collection: Collect unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container.[1]
-
Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Professional Disposal: Dispose of the waste through a licensed and approved waste disposal company. Do not let the chemical enter drains.[1][2]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
